Product packaging for 4-Propylpiperidin-3-amine(Cat. No.:)

4-Propylpiperidin-3-amine

Cat. No.: B15259573
M. Wt: 142.24 g/mol
InChI Key: UHZILVTUWDMWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Propylpiperidin-3-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B15259573 4-Propylpiperidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

4-propylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-2-3-7-4-5-10-6-8(7)9/h7-8,10H,2-6,9H2,1H3

InChI Key

UHZILVTUWDMWDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCNCC1N

Origin of Product

United States

Foundational & Exploratory

Pathway 1: Synthesis via Reductive Amination of a Piperidone Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Propylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two plausible and robust synthetic pathways for the preparation of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The described routes are based on well-established chemical transformations and analogous procedures found in the scientific literature. This document provides detailed experimental protocols, tabulated quantitative data for comparison, and visualizations of the synthetic workflows.

This pathway commences with the construction of a suitable N-protected 4-propylpiperidin-3-one intermediate via a Dieckmann condensation, followed by reductive amination to introduce the desired 3-amino group. This approach offers flexibility in the choice of protecting groups and reagents for the reductive amination step.

Experimental Protocol

Step 1: Synthesis of Diethyl 3-(propyl)pentanedioate

  • To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) at room temperature, add diethyl malonate (16.0 g, 0.1 mol) dropwise.

  • Stir the mixture for 30 minutes, then add 1-bromopropane (12.3 g, 0.1 mol) dropwise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture and add a solution of ethyl acrylate (10.0 g, 0.1 mol) in 20 mL of ethanol.

  • Reflux the mixture for an additional 6 hours.

  • Cool the reaction to room temperature, neutralize with dilute acetic acid, and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to afford diethyl 3-(propyl)pentanedioate.

Step 2: Synthesis of N-Benzyl-4-propylpiperidin-3-one (Dieckmann Condensation)

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 100 mL of dry toluene under a nitrogen atmosphere, add a solution of diethyl 3-(propyl)pentanedioate (24.4 g, 0.1 mol) and benzylamine (10.7 g, 0.1 mol) in 50 mL of dry toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench with a 1:1 mixture of acetic acid and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation.

  • Add 100 mL of 6M hydrochloric acid to the crude product and heat at reflux for 8 hours.

  • Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-benzyl-4-propylpiperidin-3-one.

Step 3: Synthesis of N-Benzyl-4-propylpiperidin-3-amine (Reductive Amination)

  • To a solution of N-benzyl-4-propylpiperidin-3-one (23.1 g, 0.1 mol) in 200 mL of methanol, add ammonium acetate (77.1 g, 1.0 mol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (6.3 g, 0.1 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Add 100 mL of 2M sodium hydroxide solution and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to afford N-benzyl-4-propylpiperidin-3-amine.

Step 4: Synthesis of this compound (Debenzylation)

  • Dissolve N-benzyl-4-propylpiperidin-3-amine (23.2 g, 0.1 mol) in 250 mL of methanol.

  • Add 10% palladium on carbon (2.0 g) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen gas for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data for Pathway 1
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
1Diethyl 3-(propyl)pentanedioateDiethyl malonate, 1-bromopropane, ethyl acrylateSodium ethoxideEthanolReflux965-75
2N-Benzyl-4-propylpiperidin-3-oneDiethyl 3-(propyl)pentanedioate, benzylamineSodium hydride, HClTolueneReflux1250-60
3N-Benzyl-4-propylpiperidin-3-amineN-Benzyl-4-propylpiperidin-3-oneAmmonium acetate, NaBH₃CNMethanolRT2470-80
4This compoundN-Benzyl-4-propylpiperidin-3-amineH₂, 10% Pd/CMethanolRT2490-95

Workflow Diagram for Pathway 1

G cluster_0 Step 1: Michael Addition and Alkylation cluster_1 Step 2: Dieckmann Condensation and Decarboxylation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Debenzylation Diethyl malonate Diethyl malonate Intermediate_1 Propylated malonate Diethyl malonate->Intermediate_1 NaOEt, 1-bromopropane Diethyl 3-(propyl)pentanedioate Diethyl 3-(propyl)pentanedioate Intermediate_1->Diethyl 3-(propyl)pentanedioate Ethyl acrylate, NaOEt Intermediate_2 β-keto ester Diethyl 3-(propyl)pentanedioate->Intermediate_2 NaH, Benzylamine N-Benzyl-4-propylpiperidin-3-one N-Benzyl-4-propylpiperidin-3-one Intermediate_2->N-Benzyl-4-propylpiperidin-3-one HCl, heat N-Benzyl-4-propylpiperidin-3-amine N-Benzyl-4-propylpiperidin-3-amine N-Benzyl-4-propylpiperidin-3-one->N-Benzyl-4-propylpiperidin-3-amine NH4OAc, NaBH3CN This compound This compound N-Benzyl-4-propylpiperidin-3-amine->this compound H2, Pd/C

Caption: Synthesis of this compound via Reductive Amination.

Pathway 2: Synthesis via Hydrogenation of a Pyridine Intermediate

This alternative route involves the synthesis of a 3-nitro-4-propylpyridine intermediate, followed by catalytic hydrogenation of both the nitro group and the pyridine ring to furnish the target this compound. This pathway is potentially more convergent and may offer advantages in stereocontrol.

Experimental Protocol

Step 1: Synthesis of 4-Propyl-2-aminopyridine

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (3.6 g, 0.15 mol) and a crystal of iodine in 20 mL of dry diethyl ether.

  • Add a solution of 1-bromopropane (12.3 g, 0.1 mol) in 50 mL of dry diethyl ether dropwise to initiate the Grignard reaction.

  • Once the reaction is initiated, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the Grignard reagent to 0°C and add a solution of 2-aminopyridine (9.4 g, 0.1 mol) in 100 mL of dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 4-propyl-2-aminopyridine.

Step 2: Synthesis of 3-Nitro-4-propyl-2-aminopyridine

  • To a stirred solution of 4-propyl-2-aminopyridine (13.6 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0°C, add fuming nitric acid (10 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-nitro-4-propyl-2-aminopyridine.

Step 3: Synthesis of 3-Nitro-4-propylpyridine

  • To a solution of 3-nitro-4-propyl-2-aminopyridine (18.1 g, 0.1 mol) in 100 mL of ethanol, add a solution of sodium nitrite (8.3 g, 0.12 mol) in 20 mL of water at 0°C.

  • Add concentrated hydrochloric acid (20 mL) dropwise, keeping the temperature below 5°C.

  • Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Basify the reaction mixture with a sodium carbonate solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to give 3-nitro-4-propylpyridine.

Step 4: Synthesis of this compound (Catalytic Hydrogenation)

  • Dissolve 3-nitro-4-propylpyridine (16.6 g, 0.1 mol) in 200 mL of glacial acetic acid.

  • Add platinum(IV) oxide (Adam's catalyst, 1.0 g) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under 60 psi of hydrogen gas at 50°C for 48 hours.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water, basify with concentrated sodium hydroxide, and extract with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Quantitative Data for Pathway 2
StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
14-Propyl-2-aminopyridine2-Aminopyridine, 1-bromopropaneMgDiethyl ether/THFRT1240-50
23-Nitro-4-propyl-2-aminopyridine4-Propyl-2-aminopyridineH₂SO₄, HNO₃-0 to RT460-70
33-Nitro-4-propylpyridine3-Nitro-4-propyl-2-aminopyridineNaNO₂, HClEthanol/Water0 to RT355-65
4This compound3-Nitro-4-propylpyridineH₂, PtO₂Acetic acid504880-90

Workflow Diagram for Pathway 2

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Deamination cluster_3 Step 4: Catalytic Hydrogenation 2-Aminopyridine 2-Aminopyridine 4-Propyl-2-aminopyridine 4-Propyl-2-aminopyridine 2-Aminopyridine->4-Propyl-2-aminopyridine PropylMgBr 3-Nitro-4-propyl-2-aminopyridine 3-Nitro-4-propyl-2-aminopyridine 4-Propyl-2-aminopyridine->3-Nitro-4-propyl-2-aminopyridine H2SO4, HNO3 3-Nitro-4-propylpyridine 3-Nitro-4-propylpyridine 3-Nitro-4-propyl-2-aminopyridine->3-Nitro-4-propylpyridine NaNO2, HCl This compound This compound 3-Nitro-4-propylpyridine->this compound H2, PtO2

Caption: Synthesis of this compound via Pyridine Hydrogenation.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Propylpiperidin-3-amine

Disclaimer: The following document provides a technical overview of the predicted chemical properties and a proposed synthetic route for this compound. As of the latest literature search, this specific compound is not widely documented in publicly available databases or commercial catalogs. The information presented herein is based on established synthetic methodologies for structurally related compounds and theoretical calculations.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of an amine group at the 3-position and a propyl group at the 4-position suggests potential for this molecule to interact with various biological targets. This guide provides a summary of its predicted chemical properties and a potential synthetic strategy to facilitate further research and development.

Chemical Properties and Structure

The chemical properties of this compound have been predicted based on its chemical structure. These calculated values provide a useful starting point for its characterization.

Structure
IdentifierValue
IUPAC Name This compound
SMILES CCCN1CCCC(C1)N
InChI InChI=1S/C8H18N2/c1-2-3-7-5-4-6-10-8(7)9/h7-8,10H,2-6,9H2,1H3
InChIKey Predicted: Not available
Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
CAS Number Not assigned
Melting Point Not available
Boiling Point Not available
Solubility Not available

Proposed Synthesis

Currently, a specific synthesis for this compound has not been reported in the literature. However, a plausible synthetic route can be adapted from the asymmetric synthesis of 4-substituted 3-amino piperidines reported by Yoo et al.[1][2]. The key steps involve the formation of a diene precursor from a chiral starting material, followed by a ring-closing metathesis (RCM) reaction and subsequent reduction.

Synthetic Pathway

The proposed synthetic pathway for trans-(3S,4R)-4-Propylpiperidin-3-amine is outlined below. This stereoselective synthesis would start from a protected D-serine derivative.

G A Protected D-serine B Allylic amine precursor A->B Multi-step synthesis C Diene precursor B->C Allylation D Cyclic alkene C->D Ring-Closing Metathesis (Grubbs' catalyst) E trans-(3S,4R)-4-Propylpiperidin-3-amine D->E Hydrogenation and Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Adapted from Yoo et al.[1][2])

The following are generalized experimental protocols that could be adapted for the synthesis of this compound.

Step 1: Synthesis of the Diene Precursor

  • Starting Material: A suitable N-protected D-serine derivative would be converted to an allylic amine precursor through a multi-step sequence as described in the literature[1][2].

  • Allylation: The allylic amine precursor would be N-allylated using an appropriate allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile) to yield the diene precursor.

Step 2: Ring-Closing Metathesis (RCM)

  • Reaction Setup: The diene precursor would be dissolved in a degassed solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst Addition: A solution of a second-generation Grubbs' catalyst in CH₂Cl₂ would be added to the reaction mixture.

  • Reaction Conditions: The reaction would be stirred at room temperature under an inert atmosphere (e.g., argon) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction would be quenched, and the crude product purified by column chromatography to yield the cyclic alkene.

Step 3: Hydrogenation and Deprotection

  • Hydrogenation: The cyclic alkene would be dissolved in a solvent like methanol (MeOH) or ethanol (EtOH), and a hydrogenation catalyst (e.g., Pd/C) would be added. The mixture would be subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the double bond is reduced.

  • Deprotection: The protecting groups on the nitrogen atoms would be removed under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in CH₂Cl₂, and a Cbz group can be removed by hydrogenolysis.

  • Purification: The final product, this compound, would be purified by an appropriate method such as distillation or chromatography.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the proposed synthesis to the final characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Select Chiral Starting Material (e.g., Protected D-serine) precursor Synthesize Diene Precursor start->precursor rcm Perform Ring-Closing Metathesis precursor->rcm reduction Hydrogenate and Deprotect rcm->reduction purification Purify Final Compound reduction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir purity Purity Analysis (HPLC, GC) purification->purity

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the predicted chemical properties and a potential synthetic route for this compound. The proposed synthesis, adapted from established methodologies for similar compounds, offers a viable path for its preparation in a laboratory setting. Further experimental work is necessary to confirm the predicted properties and to fully characterize this compound. The information provided herein is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel piperidine derivatives for drug discovery and development.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific research has been published detailing the mechanism of action of 4-Propylpiperidin-3-amine. This guide, therefore, explores the potential mechanisms of action by examining structurally similar compounds and the biological targets they are known to modulate. The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently incorporated into drugs and clinical candidates for a wide array of diseases.[1] This document serves as a resource for researchers and drug development professionals, providing insights into the prospective biological activities of this compound based on the established pharmacology of its analogs.

The core structure of this compound suggests several potential avenues for biological activity, primarily through its ability to interact with various enzymes and receptors. The 3-amino group can act as a key hydrogen bond donor and acceptor, while the 4-propyl group can engage in hydrophobic interactions within a binding pocket. The piperidine ring itself provides a rigid scaffold that can be appropriately functionalized to achieve high affinity and selectivity for a given target.

This guide will focus on four potential, well-documented targets for piperidine-containing molecules:

  • Dipeptidyl Peptidase-4 (DPP-4)

  • Janus Kinase (JAK)

  • Phosphoinositide 3-kinase (PI3K)

  • Histamine H3 Receptor

For each of these potential targets, we will delve into the mechanism of action, present quantitative data from related compounds, detail relevant experimental protocols, and provide visualizations of the associated signaling pathways.

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The 3-aminopiperidine moiety is a cornerstone of several approved drugs that inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

Biological Role of DPP-4: DPP-4 is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

Piperidine-Containing DPP-4 Inhibitors: Alogliptin and other "gliptins" feature a 3-aminopiperidine core that is crucial for their interaction with the active site of the DPP-4 enzyme. The amino group of the piperidine ring typically forms a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme.

Quantitative Data for Representative DPP-4 Inhibitors:

CompoundDPP-4 IC50 (nM)
Alogliptin< 10
Linagliptin1
Trelagliptin4.2

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

  • Materials: Recombinant human DPP-4 enzyme, fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl with BSA), test compound (e.g., this compound), and a reference inhibitor (e.g., Alogliptin).

  • Procedure:

    • The test compound is serially diluted in DMSO and then further diluted in assay buffer.

    • The DPP-4 enzyme is pre-incubated with the test compound or vehicle control for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

    • The reaction is incubated for a set time (e.g., 30-60 minutes) at 37°C.

    • The fluorescence of the liberated AMC is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway:

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release DPP4 DPP4 Incretins (GLP-1, GIP)->DPP4 Inactivation DPP4_Inhibitor This compound (Potential Inhibitor) DPP4_Inhibitor->DPP4

Caption: Potential inhibition of DPP-4 by this compound, leading to increased incretin levels.

Potential as a Janus Kinase (JAK) Inhibitor

The 3-aminopiperidine scaffold is also present in inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of cytokine signaling pathways.

Biological Role of JAKs: JAKs are intracellular, non-receptor tyrosine kinases that mediate the signaling of numerous cytokines, interferons, and hormones. Upon ligand binding to their cognate receptors, JAKs are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Dysregulation of JAK-STAT signaling is implicated in various autoimmune and inflammatory diseases.

Piperidine-Containing JAK Inhibitors: Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, contains a piperidine ring. While not a 3-aminopiperidine, the piperidine moiety is crucial for its binding to the ATP-binding pocket of the JAK enzymes. The structural features of this compound could potentially be adapted to fit within the active site of JAKs.

Quantitative Data for a Representative JAK Inhibitor:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Tofacitinib120112

Experimental Protocol: In Vitro JAK Kinase Assay

  • Objective: To determine the IC50 of a test compound against a specific JAK isoform.

  • Materials: Recombinant human JAK1, JAK2, or JAK3 enzyme; a peptide substrate (e.g., a synthetic peptide containing a tyrosine residue); ATP; assay buffer (e.g., HEPES, MgCl2, DTT); test compound; and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Procedure:

    • The test compound is serially diluted.

    • The JAK enzyme is incubated with the test compound in the assay buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or a luminescence-based assay (e.g., ADP-Glo).

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation JAK_Inhibitor This compound (Potential Inhibitor) JAK_Inhibitor->JAK p-STAT p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulation

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Potential as a Phosphoinositide 3-kinase (PI3K) Inhibitor

The piperidine scaffold is a common feature in many inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases involved in cell growth, proliferation, and survival.

Biological Role of PI3Ks: PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making PI3K an attractive target for cancer therapy.

Piperidine-Containing PI3K Inhibitors: Numerous PI3K inhibitors incorporate a piperidine ring to occupy the ATP-binding site of the enzyme. The specific substitutions on the piperidine ring are critical for achieving isoform selectivity (e.g., against PI3Kα, β, δ, or γ).

Quantitative Data for a Representative PI3K Inhibitor:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Idelalisib860040002.52100

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Objective: To measure the inhibitory activity of a compound against a specific PI3K isoform.

  • Materials: Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP (often radiolabeled with ³²P or ³³P), assay buffer, test compound, and a method to detect the phosphorylated product (PIP3).

  • Procedure:

    • The test compound is serially diluted.

    • The PI3K enzyme is incubated with the test compound.

    • The kinase reaction is initiated by the addition of the lipid substrate and ATP.

    • The reaction is incubated for a set time and then terminated.

    • The amount of radiolabeled PIP3 produced is quantified, typically by thin-layer chromatography (TLC) followed by autoradiography or by a scintillation proximity assay (SPA).

    • Non-radioactive methods, such as those that measure ADP production (e.g., ADP-Glo) or use fluorescently labeled PIP3, are also available.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathway:

PI3K_AKT_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PI3K_Inhibitor This compound (Potential Inhibitor) PI3K_Inhibitor->PI3K PIP3 PIP3 Akt Akt PIP3->Akt Activation Downstream Effects Cell Growth, Proliferation, Survival Akt->Downstream Effects

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Potential as a Histamine H3 Receptor Antagonist

The piperidine scaffold is a common structural element in antagonists of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.

Biological Role of the Histamine H3 Receptor: The H3 receptor acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Antagonists of the H3 receptor enhance the release of these neurotransmitters, leading to procognitive and wakefulness-promoting effects. They are being investigated for the treatment of various CNS disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).

Piperidine-Containing H3 Receptor Antagonists: Many H3 receptor antagonists utilize a substituted piperidine ring to interact with the transmembrane domains of the receptor. The nitrogen atom of the piperidine is often protonated at physiological pH and forms an ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of the receptor.

Quantitative Data for a Representative H3 Receptor Antagonist:

CompoundH3 Receptor Ki (nM)
Pitolisant1.3

Experimental Protocol: Radioligand Binding Assay for H3 Receptor

  • Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

  • Materials: Cell membranes prepared from cells expressing the human H3 receptor, a radioligand with high affinity for the H3 receptor (e.g., [³H]-Nα-methylhistamine), assay buffer, test compound, and a non-specific binding control (e.g., a high concentration of an unlabeled H3 ligand).

  • Procedure:

    • The test compound is serially diluted.

    • The cell membranes are incubated with the radioligand and the test compound in the assay buffer.

    • The incubation is carried out for a sufficient time to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway:

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron Histamine Histamine H3_Receptor H3 Receptor Histamine->H3_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Histamine->Postsynaptic_Neuron Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits H3_Antagonist This compound (Potential Antagonist) H3_Antagonist->H3_Receptor Blocks Increased_Neurotransmitter_Release Increased Release of: - Histamine - Acetylcholine - Dopamine - Norepinephrine H3_Antagonist->Increased_Neurotransmitter_Release

Caption: Potential antagonism of the histamine H3 autoreceptor.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural features are highly suggestive of potential interactions with several important biological targets. The 3-aminopiperidine moiety is a well-established pharmacophore in inhibitors of DPP-4 and JAK kinases, while the overall piperidine scaffold is prevalent in PI3K inhibitors and histamine H3 receptor antagonists.

This technical guide provides a framework for initiating the pharmacological investigation of this compound. The experimental protocols detailed herein can be directly applied to screen this compound against these and other potential targets. The quantitative data from analogous compounds offer a benchmark for evaluating its potential potency and selectivity. Further research, including in vitro screening, structure-activity relationship (SAR) studies, and in vivo efficacy models, will be necessary to fully characterize the biological activity and therapeutic potential of this compound.

References

A Technical Guide to the Spectroscopic Analysis of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Propylpiperidin-3-amine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9Triplet3H-CH₂CH₂CH₃
~ 1.3 - 1.6Multiplet4H-CH₂CH₂ CH₃
~ 1.7 - 2.0Multiplet4HPiperidine C4-H, C5-H₂
~ 2.5 - 2.8Multiplet3HPiperidine C2-H₂, C6-H (axial)
~ 2.9 - 3.2Multiplet2HPiperidine C3-H, C6-H (equatorial)
Variable (~1.5-3.0)Broad Singlet3H-NH₂, -NH (piperidine)

Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (Tetramethylsilane). Note that the presence of diastereomers (cis/trans isomers) could lead to a more complex spectrum with additional signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 14-CH₂CH₂CH₃
~ 20-CH₂CH₂ CH₃
~ 35-CH₂ CH₂CH₃
~ 38Piperidine C5
~ 45Piperidine C4
~ 48Piperidine C6
~ 55Piperidine C2
~ 58Piperidine C3

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 3500Medium, BroadN-H stretch (amine and piperidine)
2850 - 2960StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (amine)
1450 - 1470MediumC-H bend (alkane)
1000 - 1200MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
142[M]⁺ (Molecular Ion)
125[M-NH₃]⁺
99[M-C₃H₇]⁺
84Piperidine ring fragment
70Propylamine fragment

Ionization method: Electron Ionization (EI). The presence of a nitrogen atom results in an even molecular weight, consistent with the Nitrogen Rule.[1][2]

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental for accurate structural determination.[1][3][4][5] The following are standard protocols for the analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak. Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent. For liquids, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum (of air or the KBr pellet) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.

  • Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is nebulized and subjected to a high voltage, creating charged droplets from which ions are desolvated. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.[1][2]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Correlation to Spectroscopic Data

This diagram highlights the key structural features of this compound and their expected correlation with the spectroscopic data.

Structural_Correlation cluster_structure This compound Structure cluster_data Expected Spectroscopic Signatures mol NH_group N-H Bonds IR: ~3300-3500 cm⁻¹ (stretch) ¹H NMR: Broad signal mol->NH_group Amine & Piperidine NH CH_aliphatic Aliphatic C-H Bonds IR: ~2850-2960 cm⁻¹ (stretch) ¹H & ¹³C NMR: Signals in aliphatic region mol->CH_aliphatic Alkyl C-H CN_bond C-N Bond IR: ~1000-1200 cm⁻¹ (stretch) mol->CN_bond Amine C-N Propyl_group Propyl Group MS: Fragmentation loss of 43 (C₃H₇) ¹H & ¹³C NMR: Distinct signals for CH₃, CH₂, CH₂ mol->Propyl_group Propyl Sidechain Piperidine_ring Piperidine Ring MS: Characteristic ring fragments ¹H & ¹³C NMR: Complex signals due to ring conformation mol->Piperidine_ring Heterocyclic Core

Caption: Correlation of structural features of this compound with expected spectroscopic data.

References

A Technical Guide to the Potential Research Applications of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-Propylpiperidin-3-amine is a sparsely documented molecule in publicly accessible scientific literature. This guide, therefore, presents a prospective analysis of its potential research applications based on the well-established roles of the substituted piperidine scaffold in medicinal chemistry. The experimental data and pathways described herein are illustrative and intended to serve as a strategic guide for future research endeavors.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged heterocyclic motif frequently incorporated into the structures of clinically approved drugs and investigational agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for three-dimensional diversification, enabling precise interactions with biological targets.[1] Substituted piperidines are known to exhibit a wide spectrum of biological activities, with applications in oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] The nature and stereochemistry of the substituents on the piperidine ring are critical determinants of pharmacological activity and target selectivity.[1]

This compound, possessing both an alkyl group at the C4 position and an amine at the C3 position, presents a unique structural framework with the potential for diverse biological interactions. This guide will explore its hypothetical research applications, potential biological targets, and plausible signaling pathways, along with outlining foundational experimental protocols.

Potential Therapeutic Areas and Research Applications

Based on the activities of structurally related 3- and 4-substituted piperidines, the following therapeutic areas represent promising avenues for the investigation of this compound and its derivatives.

  • Oncology: Many piperidine-containing compounds exhibit anticancer properties.[2][3] The 3-amino group could serve as a key pharmacophore for interactions with kinases or other enzymes implicated in cancer cell proliferation and survival.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting CNS receptors and transporters.[1][2] Potential applications include the development of novel agents for neurodegenerative diseases, psychiatric disorders, and pain management.

  • Antimicrobial Agents: The basic amine and lipophilic propyl group may contribute to antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.[2]

Hypothetical Bioactivity Profile

To guide initial screening efforts, a hypothetical bioactivity profile for this compound is presented below. These values are not based on experimental data for this specific molecule but are representative of plausible activities for a novel piperidine derivative in early-stage discovery.

Target Class Specific Target (Example) Assay Type Hypothetical IC50/Ki (nM)
Kinases Serine/Threonine Kinase (e.g., Akt)In vitro kinase assay50 - 500
GPCRs Dopamine Receptor (e.g., D2)Radioligand binding assay100 - 1000
Ion Channels Voltage-gated sodium channelElectrophysiology500 - 5000
Transporters Serotonin Transporter (SERT)[3H]Serotonin uptake assay200 - 2000
Enzymes Acetylcholinesterase (AChE)Ellman's assay1000 - 10000

Proposed Signaling Pathway Involvement

Given the potential for kinase inhibition, a plausible mechanism of action for this compound in an oncological context could be the modulation of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound This compound Compound->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

General Synthetic Scheme

A plausible synthetic route to this compound could be adapted from established methods for the synthesis of 3-amino-4-alkylpiperidines.[4] One potential approach involves a multi-step synthesis starting from a suitable protected piperidone.

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Wittig Reaction (Propylphosphonium ylide) Start->Step1 Intermediate1 N-Boc-4-propylidene -piperidine Step1->Intermediate1 Step2 Epoxidation (m-CPBA) Intermediate1->Step2 Intermediate2 Spiro-epoxide intermediate Step2->Intermediate2 Step3 Ring Opening (NaN3) Intermediate2->Step3 Intermediate3 Azido-alcohol intermediate Step3->Intermediate3 Step4 Reduction (H2, Pd/C) & Deprotection (TFA) Intermediate3->Step4 Final This compound Step4->Final

Caption: A potential synthetic workflow for this compound.

Protocol: Synthesis of N-Boc-4-propylidene-piperidine (Intermediate 1)

  • To a stirred suspension of propyltriphenylphosphonium bromide in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.

  • Allow the resulting deep red solution to warm to 0 °C and stir for 1 hour.

  • Re-cool the solution to -78 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

In Vitro Kinase Inhibition Assay (Illustrative Example: Akt)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Akt kinase.

Materials:

  • Recombinant human Akt1 enzyme

  • ATP

  • Kinase substrate peptide (e.g., Crosstide)

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted compound or control (DMSO for negative control, staurosporine for positive control).

  • Add 10 µL of a solution containing the Akt1 enzyme and the substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While specific biological data for this compound remains to be established, its structural features suggest a high potential for pharmacological activity. The substituted piperidine core is a proven scaffold in drug discovery, and the 3-amino-4-propyl substitution pattern offers a unique combination of hydrogen bonding capability and lipophilicity.

Future research should focus on:

  • Efficient Synthesis and Chiral Separation: Developing a robust and scalable synthesis is the first critical step.[4][5] Subsequent chiral separation of the enantiomers will be essential, as stereochemistry often dictates biological activity.

  • Broad-Panel Screening: Initial screening against a diverse panel of targets (kinases, GPCRs, ion channels) will help to identify the most promising therapeutic areas.[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the propyl and amine groups will be crucial for optimizing potency and selectivity.

  • In Vivo Evaluation: Promising lead compounds should be advanced into in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

This guide provides a foundational framework for initiating research into the potential applications of this compound. A systematic and multidisciplinary approach will be key to unlocking its therapeutic potential.

References

The Emerging Landscape of 4-Propylpiperidin-3-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors and enzymes. Within this vast chemical space, derivatives of 4-Propylpiperidin-3-amine represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies for 3,4-Disubstituted Piperidines

The synthesis of this compound and its analogs can be approached through several established methodologies for constructing substituted piperidine rings. A common and versatile method is the reductive amination of a corresponding N-substituted 4-piperidone.

Experimental Protocol: Reductive Amination

A representative protocol for the synthesis of a 4-aminopiperidine derivative involves the following steps:

  • Reaction Setup: To a solution of an N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent such as dichloroethane or methanol, the desired amine (1.2 equivalents) is added.

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.

  • Reduction: A reducing agent, typically sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise to the mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.[2]

Another synthetic avenue involves the modification of pyridine precursors. This can include partial reduction of a substituted pyridine to a tetrahydropyridine, followed by further functionalization and reduction to the piperidine ring. For instance, a 3-fluoro-4-aminopyridine can be converted to a fluoro-enamide, which then undergoes asymmetric hydrogenation to yield the corresponding piperidine.[3]

Biological Activities and Therapeutic Targets

Derivatives of substituted piperidines have been shown to exhibit a wide range of biological activities, targeting several key proteins implicated in disease. While specific data for this compound is limited in the public domain, the activities of structurally related analogs provide strong indicators of its potential therapeutic applications.

Anticancer Activity

The piperidine moiety is a common feature in molecules with demonstrated anticancer properties. These compounds can induce apoptosis and inhibit cell migration and proliferation by modulating various signaling pathways critical for cancer cell survival.[4][5]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Piperidine-containing compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.

  • NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Inhibition of the NF-κB pathway by piperidine derivatives can suppress tumor growth.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer cell proliferation and survival. Piperidine analogs have been found to modulate STAT3 activity.[4][6]

Signaling Pathway of Piperidine Derivatives in Cancer

anticancer_pathway Piperidine Derivative Piperidine Derivative PI3K/Akt Pathway PI3K/Akt Pathway Piperidine Derivative->PI3K/Akt Pathway NF-kB Pathway NF-kB Pathway Piperidine Derivative->NF-kB Pathway STAT3 Pathway STAT3 Pathway Piperidine Derivative->STAT3 Pathway Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival NF-kB Pathway->Cell Proliferation NF-kB Pathway->Cell Survival STAT3 Pathway->Cell Proliferation STAT3 Pathway->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis |

Caption: Overview of key signaling pathways modulated by anticancer piperidine derivatives.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of neurological disorders such as narcolepsy, ADHD, and Alzheimer's disease.[7][8] 4-hydroxypiperidine derivatives, which are structurally analogous to this compound, have shown potent H3 receptor antagonist activity.[4]

The signaling cascade initiated by H3 receptor activation typically involves the Gi/Go family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. H3 receptor antagonists block this process, thereby increasing neurotransmitter release.

Histamine H3 Receptor Antagonist Signaling

H3R_pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3 Receptor H3 Receptor Histamine->H3 Receptor Gi/Go Protein Gi/Go Protein H3 Receptor->Gi/Go Protein Adenylyl Cyclase Adenylyl Cyclase Gi/Go Protein->Adenylyl Cyclase | cAMP cAMP Adenylyl Cyclase->cAMP Neurotransmitter Release Neurotransmitter Release cAMP->Neurotransmitter Release | H3 Antagonist H3 Antagonist H3 Antagonist->H3 Receptor blocks

Caption: Mechanism of action of Histamine H3 receptor antagonists.

Opioid Receptor Modulation

Certain piperidine-containing molecules act as potent and selective agonists for opioid receptors, particularly the μ-opioid receptor (MOR). These compounds are of interest for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. Structure-activity relationship studies have shown that the nature and substitution pattern of the piperidine ring and its appendages are critical for binding affinity and selectivity.[1]

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative bioactivity data for this compound derivatives are not extensively available in the public literature, data from closely related analogs can inform future design and optimization efforts.

Compound ClassTargetKey Structural FeaturesBioactivity (Example)Reference
3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogsμ Opioid ReceptorPhenylalkyl piperidineCompound 23: Ki MOR = 0.0034 nM, EC50 MOR = 0.68 nM[1]
4-Hydroxypiperidine derivativesHistamine H3 ReceptorBenzofuranylpiperidinyloxy moietyCompound 1a: pA2 = 8.47[4]

SAR Insights:

  • For μ Opioid Receptor Agonists: The linker between the piperidine ring and a phenyl group, as well as the substitution pattern on the phenyl ring, significantly influences binding affinity and selectivity.[1]

  • For Histamine H3 Receptor Antagonists: The replacement of a 4-hydroxypiperidine with a more flexible chain can dramatically alter potency, and the nature of the lipophilic residue is a key determinant of activity.[4]

Experimental Workflows

The discovery and development of novel this compound derivatives follow a standard drug discovery workflow.

Drug Discovery Workflow for Piperidine Analogs

workflow Target Identification Target Identification Library Synthesis Library Synthesis Target Identification->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies Clinical Development Clinical Development In Vivo Studies->Clinical Development

Caption: A typical workflow for the development of novel piperidine-based therapeutics.

Conclusion and Future Directions

The this compound core and its analogs represent a fertile ground for the discovery of novel therapeutics. The synthetic accessibility of this scaffold, combined with the diverse biological activities exhibited by related piperidine derivatives, underscores its potential. Future research should focus on the systematic exploration of the chemical space around this core, including variations in the N-substituent, the propyl group at the 4-position, and the amino group at the 3-position. The generation of focused libraries and their screening against a panel of relevant biological targets will be crucial in unlocking the full therapeutic potential of this promising class of compounds. In silico methods can also be employed to predict potential targets and guide the design of new derivatives.[9] As our understanding of the structure-activity relationships of these molecules grows, so too will the opportunities for developing novel and effective medicines.

References

Biological Activity Screening of 4-Propylpiperidin-3-amine and Structurally Related Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific biological activity data for the compound "4-Propylpiperidin-3-amine" has been found in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related piperidine derivatives to provide a predictive framework for the potential screening and therapeutic applications of this compound. The experimental protocols and potential mechanisms of action described herein are based on studies of other bioactive piperidine compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. While this compound itself is not well-characterized, its structural motifs—a 3-amino group and a 4-alkyl substituent—suggest potential for various pharmacological activities, including but not limited to neurological, anticancer, and analgesic effects. This technical guide provides an in-depth overview of the common biological activities associated with substituted piperidines, detailed experimental protocols for their screening, and a visual representation of relevant signaling pathways.

Potential Biological Activities and Quantitative Data of Substituted Piperidines

The biological activities of piperidine derivatives are diverse and dependent on the nature and position of their substituents. Below is a summary of activities observed in compounds with substitution patterns that may offer insights into the potential pharmacology of this compound.

Compound ClassBiological Target/ActivityQuantitative Data (Example)Reference Compound
3,4-disubstituted PiperidinesNMDA Receptor AntagonismIC50 = 17 - 59 nMIfenprodil analogues
Substituted PiperidinesSigma-1 Receptor (S1R) AgonismKᵢ = 3.2 nM2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone
N-benzyl PiperidiniumAnticancer (Cytotoxicity)IC50 = 32.43 µM (A549 cells)1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride
1,4-substituted PiperidinesAnalgesic (Opioid Receptor)-Meperidine analogues

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the biological screening of piperidine derivatives.

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a sigmoidal dose-response curve.[1]

Receptor Binding Affinity (Radioligand Binding Assay)

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The unlabeled test compound is added at various concentrations to compete for binding. The amount of radioactivity bound to the receptor is measured, and the inhibitory constant (Ki) of the test compound is determined.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., NMDA or Sigma-1 receptors) from cultured cells or animal brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer with specific ions and pH to ensure optimal receptor binding.

  • Incubation: In a microtiter plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-dextromethorphan for NMDA receptors), and varying concentrations of the unlabeled test compound.

  • Non-specific Binding: To determine non-specific binding, a set of wells should contain a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation and Termination: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium. The binding reaction is then terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to get the specific binding. Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic properties of a compound in rodents.[3][4][5][6][7]

Principle: A thermal stimulus (e.g., a focused beam of light) is applied to the animal's tail. The time it takes for the animal to flick its tail away from the heat source is measured as the tail-flick latency. Analgesic compounds increase this latency.[3][5]

Protocol:

  • Animal Acclimatization: Acclimate the animals (typically mice or rats) to the testing environment and the apparatus to reduce stress.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration. The heat intensity should be adjusted to give a baseline latency of 2-4 seconds. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[3][5]

  • Compound Administration: Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal or oral). A control group should receive the vehicle, and a positive control group can be treated with a known analgesic like morphine.[6]

  • Post-treatment Latency Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The analgesic effect of the compound can then be evaluated by comparing the %MPE of the treated group with the control group.

Mandatory Visualizations

Experimental Workflow for Biological Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening receptor_binding Receptor Binding Assays (e.g., NMDA, Sigma) hit_id Hit Identification receptor_binding->hit_id cell_viability Cell Viability Assays (e.g., MTT on Cancer Lines) cell_viability->hit_id enzyme_inhibition Enzyme Inhibition Assays enzyme_inhibition->hit_id analgesia Analgesia Models (e.g., Tail-Flick Test) lead_opt Lead Optimization analgesia->lead_opt cns_effects CNS Effects (e.g., Behavioral Models) cns_effects->lead_opt toxicity Toxicity Studies toxicity->lead_opt compound This compound (or derivative) compound->receptor_binding compound->cell_viability compound->enzyme_inhibition hit_id->analgesia hit_id->cns_effects

Caption: A general workflow for the biological screening of novel piperidine compounds.

Potential Signaling Pathway: NMDA Receptor Antagonism

G cluster_0 Postsynaptic Neuron nmda_receptor NMDA Receptor ca_channel Ca²⁺ Channel nmda_receptor->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx downstream Downstream Signaling (e.g., CaMKII, CREB) plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity glutamate Glutamate glutamate->nmda_receptor Activates piperidine Piperidine Derivative (Antagonist) piperidine->nmda_receptor Blocks ca_influx->downstream

Caption: A simplified diagram of NMDA receptor antagonism by a piperidine derivative.

Potential Signaling Pathway: Sigma-1 Receptor Modulation

G cluster_0 Endoplasmic Reticulum sigma1r Sigma-1 Receptor ip3r IP₃ Receptor sigma1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release piperidine Piperidine Derivative (Agonist) piperidine->sigma1r Binds & Activates cellular_response Cellular Response (e.g., Neuronal Modulation, Cell Survival) ca_release->cellular_response

Caption: A conceptual diagram of Sigma-1 receptor activation by a piperidine derivative.

References

4-Propylpiperidin-3-amine: A Scaffolding Perspective in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics. This document explores the untapped potential of a novel derivative, 4-Propylpiperidin-3-amine, as a valuable scaffold in early-stage drug discovery. While direct literature on this specific molecule is scarce, this guide constructs a comprehensive profile by extrapolating from established synthetic methodologies, in silico property prediction, and the known pharmacology of structurally related analogs. We present a plausible synthetic route, detailed experimental protocols, predicted physicochemical properties, and a strategic framework for its biological evaluation. This whitepaper aims to provide a foundational resource for researchers interested in exploring the therapeutic promise of this and similar substituted piperidine scaffolds.

Introduction: The Piperidine Scaffold and the Case for this compound

The piperidine ring is a privileged scaffold in drug design, prized for its conformational flexibility, basic nitrogen atom which can be protonated at physiological pH, and its ability to present substituents in well-defined three-dimensional orientations. These features allow for potent and selective interactions with a wide range of biological targets.

This guide focuses on the specific, yet underexplored, molecule: this compound. The introduction of a propyl group at the 4-position and an amine at the 3-position of the piperidine ring creates a unique stereochemical and electronic profile. The 3-amino group can serve as a key hydrogen-bonding moiety or a point for further derivatization, while the 4-propyl group can probe hydrophobic pockets within a target protein, potentially influencing binding affinity and selectivity. This guide will lay out a hypothetical but scientifically grounded pathway for the investigation of this promising scaffold.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity in drug discovery.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from a substituted pyridine, followed by reduction of the aromatic ring. A key intermediate would be a 4-propyl-3-nitropyridine. The overall proposed synthetic pathway is depicted below.

G cluster_0 Synthesis of 4-Propyl-3-nitropyridine cluster_1 Reduction to this compound Pyridine Pyridine 4-Propylpyridine 4-Propylpyridine Pyridine->4-Propylpyridine Propylation 4-Propyl-3-nitropyridine 4-Propyl-3-nitropyridine 4-Propylpyridine->4-Propyl-3-nitropyridine Nitration 4-Propyl-3-aminopyridine 4-Propyl-3-aminopyridine 4-Propyl-3-nitropyridine->4-Propyl-3-aminopyridine Selective Nitro Reduction This compound This compound 4-Propyl-3-aminopyridine->this compound Pyridine Ring Hydrogenation G Start This compound HTS High-Throughput Screening (Broad Target Panels) Start->HTS Hit_Ident Hit Identification HTS->Hit_Ident Dose_Resp Dose-Response & IC50/EC50 Determination Hit_Ident->Dose_Resp Confirmed Hit End End Hit_Ident->End No Hit Selectivity Selectivity Profiling (Against Related Targets) Dose_Resp->Selectivity Cell_Assay Cell-Based Functional Assays Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt G Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS RTK->RAS Compound This compound Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This document provides a proposed synthetic route for 4-Propylpiperidin-3-amine, a novel piperidine derivative. As no direct experimental protocol for this specific molecule is readily available in the current literature, the following synthesis has been designed based on established and analogous chemical transformations reported for structurally similar compounds. The protocols provided are intended as a guide and may require optimization for successful implementation.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is a multi-step process commencing with the protection of a commercially available piperidone, followed by the sequential introduction of the propyl and amino functionalities, and concluding with deprotection. The general workflow is depicted below.

Synthetic Pathway of this compound A N-Boc-4-piperidone B tert-butyl 4-propylidene-1-piperidinecarboxylate A->B Wittig Reaction C tert-butyl 4-propyl-1-piperidinecarboxylate B->C Hydrogenation D tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate C->D Nitration E tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate D->E Nitro Reduction F This compound E->F Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-propylidene-1-piperidinecarboxylate (Wittig Reaction)

This step involves the introduction of the propylidene group at the 4-position of N-Boc-4-piperidone via a Wittig reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
n-Propyltriphenylphosphonium bromide383.281.2 eqTBD
n-Butyllithium (n-BuLi)64.061.1 eqTBD
N-Boc-4-piperidone199.251.0 eqTBD
Tetrahydrofuran (THF), anhydrous72.11Anhydrous solvent-

Protocol:

  • Suspend n-propyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (typically as a 1.6 M or 2.5 M solution in hexanes) to the suspension with stirring. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-propylidene-1-piperidinecarboxylate.

Step 2: Synthesis of tert-butyl 4-propyl-1-piperidinecarboxylate (Hydrogenation)

This step reduces the exocyclic double bond to furnish the 4-propylpiperidine ring.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 4-propylidene-1-piperidinecarboxylate239.361.0 eqTBD
Palladium on Carbon (10% Pd/C)-10 mol %-
Ethanol or Methanol-Solvent-
Hydrogen gas (H₂)2.021 atm (balloon) or higher pressure-

Protocol:

  • Dissolve tert-butyl 4-propylidene-1-piperidinecarboxylate in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-propyl-1-piperidinecarboxylate. This product is often of sufficient purity for the next step without further purification.

Step 3: Synthesis of tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate (Nitration)

This is a speculative step and may require significant optimization. The introduction of a nitro group at the 3-position of a 4-alkylpiperidine is a challenging transformation. One potential approach is through the nitration of an enamine intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 4-propyl-1-piperidinecarboxylate241.381.0 eqTBD
Pyrrolidine or Morpholine71.12 or 87.121.5 eqTBD
Toluene, anhydrous92.14Anhydrous solvent-
Nitryl iodide or other electrophilic nitrating agent152.911.1 eqTBD

Protocol (Proposed):

  • Dissolve tert-butyl 4-propyl-1-piperidinecarboxylate in anhydrous toluene.

  • Add pyrrolidine or morpholine and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and form the enamine. Monitor the reaction by TLC.

  • Once the enamine formation is complete, cool the reaction mixture to 0 °C.

  • In a separate flask, prepare a solution of the electrophilic nitrating agent (e.g., nitryl iodide, generated in situ) in an appropriate anhydrous solvent.

  • Slowly add the nitrating agent solution to the enamine solution at 0 °C.

  • Stir the reaction at low temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the diastereomers of tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate.

Step 4: Synthesis of tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate (Nitro Reduction)

This step reduces the nitro group to the corresponding amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate286.371.0 eqTBD
Palladium on Carbon (10% Pd/C) or Raney Nickel-10 mol %-
Methanol or Ethanol-Solvent-
Hydrogen gas (H₂)2.021 atm (balloon) or higher pressure-

Protocol:

  • Dissolve tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate in methanol or ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • After complete consumption of the starting material, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate. This product may be used in the next step without further purification.

Step 5: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting group to yield the target primary amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate256.401.0 eqTBD
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane114.02 or 36.46Excess-
Dichloromethane (DCM) or Dioxane84.93 or 88.11Solvent-

Protocol:

  • Dissolve tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate in dichloromethane or dioxane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • To obtain the free base, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by distillation or crystallization of a salt form.

Data Presentation

The following table summarizes the expected molecular weights and potential yields for the key intermediates and the final product. The yields are estimates based on similar reactions reported in the literature and will require experimental optimization.

CompoundStepStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Estimated Yield Range (%)
tert-butyl 4-propylidene-1-piperidinecarboxylate1N-Boc-4-piperidone239.36TBD60-80%
tert-butyl 4-propyl-1-piperidinecarboxylate2tert-butyl 4-propylidene-1-piperidinecarboxylate241.38TBD90-99%
tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate3tert-butyl 4-propyl-1-piperidinecarboxylate286.37TBD30-50% (unoptimized)
tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate4tert-butyl 3-nitro-4-propyl-1-piperidinecarboxylate256.40TBD80-95%
This compound5tert-butyl 3-amino-4-propyl-1-piperidinecarboxylate156.28TBD85-95%

TBD: To be determined based on the starting scale of the synthesis.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the proposed synthesis.

Key Transformations cluster_start Starting Material cluster_intermediate1 Key Intermediate 1 cluster_intermediate2 Key Intermediate 2 cluster_final Final Product N-Boc-4-piperidone N-Boc-4-piperidone 4-Propylpiperidine core 4-Propylpiperidine core N-Boc-4-piperidone->4-Propylpiperidine core C-C bond formation (Wittig & Hydrogenation) 3-Nitro-4-propylpiperidine 3-Nitro-4-propylpiperidine 4-Propylpiperidine core->3-Nitro-4-propylpiperidine Electrophilic Nitration This compound This compound 3-Nitro-4-propylpiperidine->this compound Nitro Reduction & Deprotection

Caption: Logical flow of key transformations.

Disclaimer: The synthetic protocols described herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the synthesis of this compound and may require significant optimization of reaction conditions, reagents, and purification methods. All experiments should be conducted by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol outlines a proposed synthetic route for 4-Propylpiperidin-3-amine. This route is based on established chemical principles and analogous reactions reported in the literature. The specific reaction conditions, including temperatures, reaction times, and purification methods, may require optimization for this particular substrate to achieve optimal yields and purity. All laboratory work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

I. Synthetic Strategy Overview

The proposed synthesis of this compound is a three-step process commencing with the commercially available starting material, 4-propylpyridine. The overall strategy involves the sequential introduction of the amino group at the 3-position of the pyridine ring, followed by the reduction of the aromatic system to the corresponding piperidine.

The logical workflow for this synthesis is as follows:

  • Nitration: Electrophilic nitration of 4-propylpyridine to introduce a nitro group at the 3-position, yielding 4-propyl-3-nitropyridine.

  • Nitro Group Reduction: Chemical reduction of the nitro group to an amine, affording 4-propylpyridin-3-amine.

  • Pyridine Ring Reduction: Catalytic hydrogenation of the substituted pyridine to obtain the final product, this compound.

Synthetic_Workflow Start 4-Propylpyridine Step1 Step 1: Nitration Start->Step1 Intermediate1 4-Propyl-3-nitropyridine Step1->Intermediate1 HNO₃, H₂SO₄ Step2 Step 2: Nitro Reduction Intermediate1->Step2 Intermediate2 4-Propylpyridin-3-amine Step2->Intermediate2 Fe, HCl Step3 Step 3: Pyridine Reduction Intermediate2->Step3 End This compound Step3->End H₂, PtO₂

Figure 1: Proposed synthetic pathway for this compound.

II. Data Presentation

The following table summarizes the key transformations, reagents, and expected outcomes for each step in the synthesis.

StepTransformationStarting MaterialKey ReagentsProductExpected Yield (Analogous)
1 Electrophilic Nitration4-PropylpyridineFuming HNO₃, conc. H₂SO₄4-Propyl-3-nitropyridine60-75%
2 Nitro Group Reduction4-Propyl-3-nitropyridineIron powder, HCl, Ethanol/Water4-Propylpyridin-3-amine80-90%
3 Pyridine Ring Reduction4-Propylpyridin-3-amineH₂ (gas), Platinum(IV) oxide (PtO₂), Acetic AcidThis compound85-95%

III. Experimental Protocols

Step 1: Synthesis of 4-Propyl-3-nitropyridine

This procedure is adapted from the nitration of other pyridine derivatives.[1] The alkyl group at the 4-position is expected to direct nitration to the 3-position.

Materials:

  • 4-Propylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-propylpyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (3-4 volumes relative to the pyridine) while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel. The temperature should be strictly maintained between 0 and 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 90 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a large beaker as significant gas evolution will occur.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-propyl-3-nitropyridine by column chromatography on silica gel.

Step 2: Synthesis of 4-Propylpyridin-3-amine

This protocol utilizes a classic Béchamp reduction, which is effective for converting aromatic nitro compounds to amines.[2][3]

Materials:

  • 4-Propyl-3-nitropyridine

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (5M)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-propyl-3-nitropyridine (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

  • Add iron powder (3.0-4.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add concentrated HCl (0.2-0.3 eq) dropwise to the refluxing mixture.

  • Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution to pH > 10 with a 5M NaOH solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-propylpyridin-3-amine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound

This final step involves the hydrogenation of the pyridine ring to a piperidine ring using a platinum catalyst. This is a common and effective method for this transformation.[4]

Materials:

  • 4-Propylpyridin-3-amine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution (5M)

  • Diethyl Ether (Et₂O)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Parr hydrogenator or a similar high-pressure hydrogenation apparatus.

Procedure:

  • Safety Note: Hydrogenation should be performed in a specialized high-pressure reactor by trained personnel. Ensure the apparatus is properly set up and purged.

  • In the reaction vessel of a Parr hydrogenator, dissolve 4-propylpyridin-3-amine (1.0 eq) in glacial acetic acid or methanol.

  • Carefully add Platinum(IV) oxide (5-10 mol %).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction may take several hours to 24 hours.

  • Once the hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with a 5M NaOH solution.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

  • The final product can be purified by vacuum distillation if required.

IV. Logical Relationship Diagram

The following diagram illustrates the logical dependencies and the flow of materials through the purification and analysis stages of the synthesis.

Purification_and_Analysis_Flow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Pyridine Reduction S1_Reaction Reaction Mixture S1_Neutralize Neutralization (NaHCO₃) S1_Reaction->S1_Neutralize S1_Extract Extraction (CH₂Cl₂) S1_Neutralize->S1_Extract S1_Dry Drying (MgSO₄) S1_Extract->S1_Dry S1_Concentrate Concentration S1_Dry->S1_Concentrate S1_Purify Column Chromatography S1_Concentrate->S1_Purify S1_Product 4-Propyl-3-nitropyridine S1_Purify->S1_Product S2_Reaction Reaction Mixture S1_Product->S2_Reaction S2_Filter Filtration (Celite) S2_Reaction->S2_Filter S2_Concentrate1 Concentration S2_Filter->S2_Concentrate1 S2_Basify Basification (NaOH) S2_Concentrate1->S2_Basify S2_Extract Extraction (EtOAc) S2_Basify->S2_Extract S2_Dry Drying (Na₂SO₄) S2_Extract->S2_Dry S2_Concentrate2 Concentration S2_Dry->S2_Concentrate2 S2_Product 4-Propylpyridin-3-amine S2_Concentrate2->S2_Product S3_Reaction Reaction Mixture S2_Product->S3_Reaction S3_Filter Filtration (Celite) S3_Reaction->S3_Filter S3_Concentrate1 Concentration S3_Filter->S3_Concentrate1 S3_Basify Basification (NaOH) S3_Concentrate1->S3_Basify S3_Extract Extraction (Et₂O) S3_Basify->S3_Extract S3_Dry Drying (K₂CO₃) S3_Extract->S3_Dry S3_Concentrate2 Concentration S3_Dry->S3_Concentrate2 S3_Product This compound S3_Concentrate2->S3_Product

References

Application Notes and Protocols for the Analytical Characterization of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Propylpiperidin-3-amine. The protocols detailed below are based on established methodologies for analogous piperidine and amine compounds, offering a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography is a fundamental technique for assessing the purity and, if applicable, the enantiomeric excess of this compound. Due to the lack of a strong chromophore in the native molecule, pre-column derivatization is essential for sensitive UV or fluorescence detection.[1][2]

Application Note:

For purity analysis, a reversed-phase HPLC method using a C18 column is recommended following derivatization. Chiral HPLC is necessary for the separation of enantiomers, a critical step in pharmaceutical development.[1] A common derivatizing agent for amines is para-toluenesulfonyl chloride (PTSC), which introduces a chromophore enabling UV detection.[1][2] Other potential derivatizing agents include benzoyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Experimental Protocol: HPLC with Pre-column Derivatization (PTSC)

1. Derivatization:

  • Dissolve a known concentration of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Add an equimolar amount of para-toluenesulfonyl chloride (PTSC) and a slight excess of a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction.

  • Allow the reaction to proceed at room temperature for 1-2 hours or until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a small amount of water and extract the derivatized product.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a suitable starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 228 nm.[1]

  • Injection Volume: 10 µL.

Quantitative Data Summary (Hypothetical)
ParameterValue
Retention Time (derivatized)12.5 min
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Linearity (R²)> 0.999

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with PTSC Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into HPLC Extraction->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (228 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile impurities and confirming the structure of this compound. The high sensitivity of mass spectrometry allows for the detection of trace-level impurities.

Application Note:

Direct injection of this compound is possible, though derivatization can improve peak shape and thermal stability. The mass spectrum will provide the molecular weight and characteristic fragmentation patterns that can be used for structural elucidation. The fragmentation of the piperidine ring is a key diagnostic feature.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Quantitative Data Summary (Predicted)
ParameterValue
Retention Time~10.2 min
Molecular Ion [M]⁺m/z 142
Key Fragmentation Ionsm/z 113, 99, 84, 70, 56
Workflow Diagram: GC-MS Analysis```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Injection Inject into GC Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum of Peak TIC->MassSpectrum Interpretation Structural Interpretation MassSpectrum->Interpretation

Caption: Logical relationship of NMR experiments for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.

Application Note:

The FTIR spectrum will show characteristic absorption bands for N-H stretching of the amine groups, C-H stretching of the alkyl groups, and N-H bending.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet can be prepared.

2. FTIR Measurement:

  • Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

Predicted FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (alkyl)2850 - 2960Strong
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1020 - 1250Medium

This comprehensive set of analytical methods provides a robust framework for the complete characterization of this compound, ensuring its identity, purity, and quality for research and development purposes.

References

Application Notes and Protocols for the Analysis of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Propylpiperidin-3-amine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be starting points for researchers in drug discovery, development, and quality control.

High-Performance Liquid Chromatography (HPLC) Method

Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. Therefore, two approaches are presented: a pre-column derivatization method for use with a standard UV detector, and a more direct analysis using a mass spectrometer as the detector (LC-MS/MS).

Application Note: HPLC Analysis with Pre-column Derivatization

This method is suitable for laboratories equipped with standard HPLC-UV systems. Pre-column derivatization with p-toluenesulfonyl chloride (PTSC) introduces a chromophore into the this compound molecule, allowing for sensitive UV detection. A similar method has been successfully used for the enantiomeric separation of piperidin-3-amine.[1] This approach can be adapted for the quantification of this compound and for the separation of its potential stereoisomers.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution, add 200 µL of a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile.

    • Add 50 µL of a 1 M sodium hydroxide solution to catalyze the reaction.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • After cooling to room temperature, neutralize the solution with 50 µL of 1 M hydrochloric acid.

    • Dilute the final mixture with the mobile phase to the desired concentration for injection.

2. HPLC-UV Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar chiral column for enantiomeric separation. A standard C18 column (e.g., 250 x 4.6 mm, 5 µm) can be used for general quantification.

  • Mobile Phase: A mixture of 0.1% diethylamine in ethanol is a good starting point for a chiral separation. For a C18 column, a gradient of acetonitrile and water with 0.1% formic acid can be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 30°C.

  • Detection: UV at 228 nm.[1]

  • Injection Volume: 10 µL.

3. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters that should be established for this method.

ParameterTypical Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Containing This compound Derivatization Pre-column Derivatization with PTSC Sample->Derivatization HPLC HPLC Separation (Chiral or C18 column) Derivatization->HPLC UV_Detector UV Detection (228 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC-UV analysis with derivatization.

Application Note: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the direct analysis of this compound without the need for derivatization. This method is ideal for complex matrices and for achieving very low detection limits.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Extraction (from a biological matrix):

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte). Vortex and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.

    • Solid-Phase Extraction (SPE): For cleaner samples, use a mixed-mode cation exchange SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low-organic solvent, and elute the analyte with a basic methanolic solution. Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended. A typical dimension is 50-100 mm x 2.1 mm, with a particle size of 1.7-3 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution of this compound. At least two transitions (one for quantification and one for qualification) should be monitored.

3. Method Validation Parameters (Representative Data):

ParameterTypical Range
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction LC LC Separation (C18 or HILIC) Extraction->LC MSMS Tandem MS Detection (ESI+, MRM) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for direct LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a primary amine like this compound, direct analysis is possible, but derivatization can improve peak shape and reduce tailing.

Application Note: GC-MS Analysis

This method can be used for the identification and quantification of this compound. A direct injection method is presented, along with considerations for derivatization if improved chromatographic performance is needed. The use of a mass spectrometer provides high specificity.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile, non-polar solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Sample Extraction:

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous sample to >10 with a base (e.g., NaOH). Extract the analyte into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, and concentrate if necessary.

  • Derivatization (Optional): To improve volatility and peak shape, the primary amine can be derivatized.

    • Silylation: React the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

    • Acylation: React with an acylating agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent.

2. GC-MS Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. Typical dimensions are 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 - 280°C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 - 80°C, hold for 1-2 minutes.

    • Ramp: 10 - 20°C/min to 280 - 300°C.

    • Final hold: 5 - 10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

3. Method Validation Parameters (Representative Data):

ParameterTypical Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction (LLE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC GC Separation (e.g., DB-5ms) Derivatization->GC MS MS Detection (EI, Full Scan or SIM) GC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

Application Notes and Protocols for 4-Propylpiperidin-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established protocols for the specific building block, 4-Propylpiperidin-3-amine (CAS No. 1782380-32-8), are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established chemistry of the closely related and structurally similar compound, 3-aminopiperidine. These examples are intended to serve as a guide for researchers, scientists, and drug development professionals, providing a strong starting point for the utilization of this compound in synthetic chemistry. The presence of the 4-propyl group is expected to increase the lipophilicity of the resulting derivatives but should not significantly alter the fundamental reactivity of the 3-amino and the piperidine nitrogen atoms.

Introduction

This compound is a valuable bifunctional building block for organic synthesis, particularly in the construction of novel heterocyclic scaffolds for drug discovery and development. Its structure features a secondary amine within the piperidine ring and a primary amine at the 3-position, offering multiple points for chemical modification. The 3-amino-4-propylpiperidine core is a key structural motif found in a variety of biologically active molecules. The piperidine ring system is a prevalent feature in numerous natural products and pharmaceutical compounds.[1]

This document provides an overview of potential applications and exemplary experimental protocols for the use of this compound as a synthetic intermediate.

Key Applications in Organic Synthesis

The presence of two distinct amine functionalities allows for selective derivatization, making this compound a versatile scaffold for combinatorial chemistry and the synthesis of compound libraries. Key transformations include:

  • Reductive Amination: The primary amine at the 3-position can readily participate in reductive amination reactions with aldehydes and ketones to form secondary amines. This reaction is a powerful tool for introducing a wide range of substituents.

  • Acylation and Sulfonylation: Both the primary and secondary amines can be acylated with acyl chlorides or activated carboxylic acids, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. These functional groups are prevalent in many drug molecules.

  • N-Arylation and N-Alkylation: The piperidine nitrogen can undergo N-arylation, for instance, through Buchwald-Hartwig amination, or N-alkylation with alkyl halides to introduce further diversity.

Experimental Protocols

The following protocols are adapted from established procedures for 3-aminopiperidine and are expected to be applicable to this compound with minor modifications. Optimization of reaction conditions may be necessary.

Reductive Amination with an Aldehyde

This protocol describes the synthesis of a secondary amine derivative at the 3-position of the piperidine ring.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[2][3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) and the aldehyde (1.1 mmol) in dry DCM or DCE (10 mL) is added sodium triacetoxyborohydride (1.5 mmol) in one portion.[2]

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted product.

Quantitative Data (Exemplary, based on similar reactions):

AldehydeReducing AgentSolventReaction Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE1285-95
IsobutyraldehydeNaBH(OAc)₃DCM1680-90
4-MethoxybenzaldehydeNaBH(OAc)₃DCE1288-96
Acylation with an Acyl Chloride

This protocol describes the formation of an amide by reacting the primary amine of this compound with an acyl chloride.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in dry DCM (10 mL) at 0 °C is added the acyl chloride (1.1 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water (10 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or recrystallization.

Quantitative Data (Exemplary, based on similar reactions):

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Benzoyl chlorideTEADCM290-98
Acetyl chlorideDIPEADCM192-99
Cyclopropanecarbonyl chlorideTEADCM385-95
Buchwald-Hartwig Amination

This protocol outlines the N-arylation of the piperidine nitrogen using a palladium catalyst. The primary amine at the 3-position should be protected (e.g., as a Boc-carbamate) prior to this reaction to ensure selectivity.

Reaction Scheme (with protected 3-amino group):

Materials:

  • N-Boc-4-Propylpiperidin-3-amine (assuming prior protection)

  • Aryl halide or triflate (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)[4][5]

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel is added the aryl halide (1.0 mmol), N-Boc-4-Propylpiperidin-3-amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. The reaction is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Quantitative Data (Exemplary, based on similar reactions):

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd(OAc)₂/XantphosNaOtBuToluene10075-85
1-Chloro-3-methoxybenzenePd₂(dba)₃/BINAPCs₂CO₃Dioxane11070-80
2-IodopyridinePd(OAc)₂/XantphosNaOtBuToluene9065-75

Visualizations

Experimental Workflow for Reductive Amination

G General Workflow for Reductive Amination reagents Combine this compound, Aldehyde/Ketone, and Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) reagents->add_reductant reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->reaction quench Quench Reaction (e.g., with NaHCO₃ solution) reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the reductive amination of this compound.

Logical Relationship in Drug Discovery

G Role of this compound in Drug Discovery building_block This compound (Building Block) synthesis Parallel Synthesis / Combinatorial Chemistry building_block->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols: The Role of the 4-Propylpiperidin-3-amine Scaffold in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The compound 4-Propylpiperidin-3-amine is a heterocyclic organic molecule that, based on current publicly available scientific literature and patent filings, does not have direct therapeutic applications as a standalone agent. Instead, its significance in the development of novel therapeutics lies in its role as a versatile chemical scaffold or building block. Medicinal chemists utilize such scaffolds to synthesize more complex molecules with specific biological activities. The piperidine ring, a core feature of this molecule, is a prevalent structural motif in a wide range of pharmaceuticals due to its favorable physicochemical properties, including its ability to improve solubility and facilitate interactions with biological targets.

The 4-propyl and 3-amine substitutions on the piperidine ring provide specific three-dimensional structure and reactive handles for chemical modification, allowing for its incorporation into larger, more complex drug candidates. This strategic inclusion can influence the potency, selectivity, and pharmacokinetic properties of the final compound.

Therapeutic Areas and Molecular Targets

Investigations into compounds incorporating the this compound scaffold have primarily been documented in the patent literature, indicating its use in early-stage drug discovery. These efforts have been focused on the development of inhibitors for key cellular enzymes implicated in diseases such as cancer and inflammatory conditions.

Patent ReferenceCompound ClassMolecular TargetTherapeutic Area
US20060189632A1Pyrazolo[1,5-a]pyrimidine derivativesProtein KinasesCancer, Inflammatory Diseases, Autoimmune Diseases, Destructive Bone Disorders
Not specified in results(piperidin-3-yl)(naphthalen-2-yl)methanone derivativesHistone Demethylase KDM2BCancer

Protein Kinase Inhibition:

The this compound moiety has been incorporated into pyrazolo[1,5-a]pyrimidine derivatives designed as protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors is a significant area of focus in modern drug discovery.

Histone Demethylase Inhibition:

Derivatives of this compound have also been explored as inhibitors of histone demethylases, such as KDM2B. Histone demethylases are epigenetic modifiers that remove methyl groups from histones, thereby influencing chromatin structure and gene expression. The aberrant activity of these enzymes has been linked to the development and progression of cancer. The discovery of selective inhibitors for these enzymes is an active area of research for developing novel anti-cancer therapies.

Experimental Protocols

The following are generalized protocols for assays relevant to the molecular targets identified for compounds containing the this compound scaffold. These are intended as a guide and will require optimization for specific enzymes and chemical compounds.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a common method to screen for and characterize kinase inhibitors by quantifying the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., a derivative of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Also, prepare a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction: a. To each well of the microplate, add the kinase assay buffer. b. Add the test compound, positive control, or vehicle to the appropriate wells. c. Add the kinase and its specific substrate to all wells. d. Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. f. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time will depend on the specific kinase's activity.

  • ATP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 40 minutes). c. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate for the recommended time (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the kinase activity by 50%) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Histone Demethylase (KDM) Inhibition Assay (AlphaLISA®-Based)

This protocol provides a method to screen for inhibitors of histone demethylases using a bead-based immunoassay that detects the product of the demethylation reaction.

Materials:

  • Purified recombinant histone demethylase (e.g., KDM2B)

  • Methylated histone substrate (e.g., H3K4me3 peptide)

  • Test compound

  • KDM assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM α-ketoglutarate, 50 µM Ascorbic Acid, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O)

  • AlphaLISA® Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K4me2)

  • Streptavidin-coated Donor beads

  • Biotinylated antibody specific for the histone tail (e.g., anti-H3 C-terminus)

  • White, opaque 384-well microplates

  • AlphaLISA®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the KDM assay buffer. Include positive and negative controls.

  • Demethylase Reaction: a. Add the KDM assay buffer to the wells of the microplate. b. Add the test compound, positive control, or vehicle. c. Add the methylated histone substrate to all wells. d. Initiate the reaction by adding the histone demethylase enzyme. e. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection: a. Stop the reaction by adding the AlphaLISA® Acceptor beads and the biotinylated anti-histone antibody. b. Incubate in the dark at room temperature for a specified time (e.g., 60 minutes). c. Add the Streptavidin-coated Donor beads. d. Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.

  • Data Analysis: The AlphaLISA® signal is proportional to the amount of demethylated product formed. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

G cluster_0 Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Kinase Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine derivative) Inhibitor->Raf Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common target for kinase inhibitors.

G cluster_1 Drug Discovery Workflow Using a Chemical Scaffold Scaffold Scaffold Selection (e.g., this compound) Library Combinatorial Library Synthesis Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for drug discovery starting from a selected chemical scaffold.

References

Application Notes: Assays for Determining the Biological Activity of 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2][3] Depending on the substitution pattern, piperidine derivatives have been shown to exhibit effects such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant properties.[3] Notably, substituted piperidines have been identified as potent monoamine oxidase (MAO) inhibitors and ligands for sigma receptors.[1][4]

Given the lack of specific biological data for the novel compound "4-Propylpiperidin-3-amine," a systematic screening approach is required to elucidate its potential therapeutic applications. This document outlines a tiered assay cascade designed to first identify any biological activity and then to characterize its mechanism of action. The proposed workflow begins with broad phenotypic screens to detect cellular effects, followed by targeted assays against common targets of piperidine-containing molecules.

Tiered Assay Workflow:

A multi-tiered approach is recommended to efficiently screen "this compound" for biological activity. This workflow prioritizes broad, cost-effective assays in the initial phase, followed by more specific and complex assays for hit validation and mechanism of action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification & Initial Characterization cluster_2 Tier 3: Mechanism of Action & Lead Optimization phenotypic Phenotypic Assays (e.g., Cell Viability, High-Content Imaging) target_assays Target-Based Assays (MAO, Sigma Receptor, GPCR Panel) phenotypic->target_assays Active moa_assays Functional & Kinetic Assays (cAMP, Calcium Flux, Enzyme Kinetics) target_assays->moa_assays Hit Confirmed

Caption: Tiered assay workflow for "this compound".

Experimental Protocols

Tier 1: Primary Screening

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic potential of "this compound" across different human cell lines.

Materials:

  • "this compound"

  • Human cell lines (e.g., HEK293, HepG2, SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Pen-Strep). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in DMSO. Perform serial dilutions to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM) [95% CI]
This compoundHEK293> 100
This compoundHepG2> 100
This compoundSH-SY5Y85.3 [72.1 - 99.4]
Doxorubicin (Control)HEK2931.2 [0.9 - 1.5]
Tier 2: Target Identification & Initial Characterization

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of "this compound" against MAO-A and MAO-B enzymes.[1]

Materials:

  • "this compound"

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • MAO-Glo™ Assay kit (Promega) or equivalent

  • Clorgyline (MAO-A specific inhibitor)

  • Pargyline (MAO-B specific inhibitor)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of "this compound" (e.g., from 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add 12.5 µL of the test compound or control inhibitors.

  • Enzyme Addition: Add 12.5 µL of MAO-A or MAO-B enzyme solution to the respective wells. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 25 µL of the MAO substrate solution to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 20 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both MAO-A and MAO-B.

Data Presentation:

CompoundTargetIC₅₀ (nM) [95% CI]Selectivity Index (MAO-A/MAO-B)
This compoundMAO-A150.2 [135.6 - 165.8]0.25
This compoundMAO-B37.5 [32.1 - 43.2]
Clorgyline (Control)MAO-A5.1 [4.5 - 5.8]>1000
Pargyline (Control)MAO-B8.9 [7.9 - 10.1]

Protocol 3: Sigma-1 (σ₁) Receptor Binding Assay

Objective: To determine the binding affinity of "this compound" for the sigma-1 receptor.[4]

Materials:

  • "this compound"

  • [³H]-(+)-Pentazocine (radioligand)

  • Membrane preparation from cells expressing human sigma-1 receptor

  • Haloperidol (positive control)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of "this compound" or haloperidol.

  • Incubation: Incubate the mixture at room temperature for 120 minutes.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptorKi (nM) [95% CI]
This compoundSigma-125.4 [21.9 - 29.5]
Haloperidol (Control)Sigma-13.1 [2.7 - 3.5]
Tier 3: Mechanism of Action & Functional Assays

Protocol 4: Functional GPCR Assay (cAMP Measurement)

Objective: To determine if "this compound" acts as an agonist or antagonist at a specific Gs or Gi-coupled GPCR identified from a screening panel.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • "this compound"

  • Known agonist and antagonist for the target GPCR

  • Forskolin (for antagonist mode)

  • cAMP-Glo™ Assay kit (Promega) or equivalent

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Agonist Mode:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of "this compound" or a known agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

    • Calculate EC₅₀ values for cAMP production.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of "this compound" or a known antagonist for 15 minutes.

    • Add a fixed concentration (e.g., EC₈₀) of a known agonist.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure intracellular cAMP levels.

    • Calculate IC₅₀ values for the inhibition of agonist-induced cAMP production.

GPCR Signaling Pathway Visualization:

G cluster_0 Cell Membrane GPCR GPCR (Gs-coupled) G_protein Gs Protein GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., this compound) Ligand->GPCR Binds G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Regulates

References

"4-Propylpiperidin-3-amine" dosage and administration in in-vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no published in-vitro studies detailing the dosage, administration, or biological effects of 4-Propylpiperidin-3-amine were found. Therefore, the creation of detailed application notes and experimental protocols as requested is not possible at this time.

Researchers, scientists, and drug development professionals are advised that there is a significant gap in the publicly available research for the compound this compound. Extensive searches for scholarly articles, patents, and technical datasheets have failed to identify any primary research describing its use in in-vitro settings. This includes a lack of information on:

  • Effective concentration ranges in cell-based assays.

  • Protocols for solubilization and administration in culture media.

  • Observed biological effects or signaling pathways.

  • Established experimental models for its study.

The absence of this foundational data precludes the development of the requested detailed application notes, quantitative data tables, and experimental workflow diagrams. The scientific and ethical standards of our work necessitate that all provided information be based on verified and published research.

It is possible that research on this compound exists in proprietary or unpublished formats. However, without access to such data, providing any guidance on its in-vitro application would be speculative and could lead to inaccurate and unreliable experimental outcomes.

We recommend that researchers interested in this compound consider conducting preliminary dose-response and cytotoxicity studies to establish basic in-vitro parameters. For now, we are unable to provide the specific, detailed content requested due to the lack of available scientific evidence.

Piperidine-Based Scaffolds in Targeted Protein Degradation: Application Notes and Protocols Featuring ARV-110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies for TPD, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. The piperidine scaffold, a common motif in medicinal chemistry, has proven to be a valuable component in the design of PROTACs, often incorporated into the linker region to enhance solubility, metabolic stability, and conformational rigidity. This document provides detailed application notes and experimental protocols for researchers interested in utilizing piperidine-containing compounds for targeted protein degradation, with a specific focus on the clinically advanced androgen receptor (AR) degrader, ARV-110 (Bavdegalutamide).

ARV-110 is an orally bioavailable PROTAC designed to target the androgen receptor for degradation.[1][2] It is composed of a ligand that binds to the AR, a linker containing a piperidine-piperazine moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By inducing the formation of a ternary complex between the AR and CRBN, ARV-110 facilitates the ubiquitination and subsequent proteasomal degradation of the AR.[4][5] This mechanism of action makes it a promising therapeutic agent for prostate cancer, where AR signaling is a key driver of disease progression.[1]

Mechanism of Action of Piperidine-Based PROTACs (ARV-110)

The mechanism of action of a piperidine-containing PROTAC like ARV-110 can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

TPD_Pathway cluster_cell Cellular Environment PROTAC ARV-110 (Piperidine-containing PROTAC) AR Androgen Receptor (AR) (Target Protein) PROTAC->AR CRBN Cereblon (CRBN) (E3 Ligase) PROTAC->CRBN Ternary_Complex AR-PROTAC-CRBN Ternary Complex AR->Ternary_Complex CRBN->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of action of ARV-110.

Quantitative Data for ARV-110

The following table summarizes key quantitative data for the piperidine-containing PROTAC, ARV-110, demonstrating its potency and efficacy in degrading the Androgen Receptor.

ParameterValueCell Line(s)Reference(s)
DC50 (AR Degradation) ~1 nMVCaP, LNCaP, 22Rv1[2][6][7]
Dmax (AR Degradation) >95%VCaP, LNCaP[6]
Binding Affinity (AR) ~5x higher than enzalutamide-[6]
In Vivo AR Degradation >90% at 1 mg/kg (oral)Mouse xenograft models[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to characterize piperidine-based PROTACs like ARV-110.

Experimental Workflow Overview

The following diagram illustrates the general workflow for characterizing a novel protein degrader.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Synthesis PROTAC Synthesis & Purification Degradation_Assay Western Blot for Target Degradation Synthesis->Degradation_Assay Ubiquitination_Assay In-Cell Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Functional_Assays Downstream Functional Assays (e.g., Gene Expression, Cell Viability) Degradation_Assay->Functional_Assays Ternary_Complex_Assay Ternary Complex Formation Assay Ubiquitination_Assay->Ternary_Complex_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Functional_Assays->In_Vivo_Studies

Caption: General experimental workflow.

Protocol 1: Western Blot for Androgen Receptor Degradation

This protocol details the steps to assess the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Culture VCaP or LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose-response of the PROTAC (e.g., ARV-110, 0.1 nM to 1 µM) or vehicle (DMSO) for 24 hours.

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR, 1:1000 dilution) and a loading control (e.g., mouse anti-β-actin, 1:5000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the AR signal to the loading control.

Protocol 2: In-Cell Androgen Receptor Ubiquitination Assay

This protocol is for detecting the polyubiquitination of the Androgen Receptor induced by a PROTAC.

1. Cell Culture and Treatment:

  • Culture VCaP cells as described in Protocol 1.

  • Treat cells with the PROTAC (e.g., ARV-110, 100 nM) or vehicle (DMSO) for 4-6 hours.

  • In a control well, co-treat with the PROTAC and a proteasome inhibitor (e.g., MG132, 10 µM) to allow for the accumulation of polyubiquitinated proteins.

2. Immunoprecipitation:

  • Lyse the cells as described in Protocol 1.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.

3. Western Blotting:

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Perform SDS-PAGE and Western blotting as described in Protocol 1.

  • Probe the membrane with a primary antibody against ubiquitin (e.g., mouse anti-ubiquitin, 1:1000 dilution).

  • A high molecular weight smear in the PROTAC-treated and proteasome inhibitor co-treated lanes indicates polyubiquitinated AR.

Protocol 3: In Vitro Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a method to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

1. Reagents and Proteins:

  • Purified recombinant human AR protein (with a tag, e.g., His-tag).

  • Purified recombinant human CRBN-DDB1 complex (with a different tag, e.g., GST-tag).

  • PROTAC of interest (e.g., ARV-110).

  • AlphaLISA anti-His acceptor beads.

  • AlphaLISA anti-GST donor beads.

  • AlphaLISA assay buffer.

2. Assay Procedure:

  • Prepare a serial dilution of the PROTAC in the assay buffer.

  • In a 384-well microplate, add the AR protein, the CRBN-DDB1 complex, and the PROTAC dilutions.

  • Incubate the mixture for 1 hour at room temperature to allow for complex formation.

  • Add the anti-His acceptor beads and incubate for 1 hour in the dark.

  • Add the anti-GST donor beads and incubate for another hour in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

3. Data Analysis:

  • The AlphaLISA signal is proportional to the amount of ternary complex formed.

  • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal initially increases with PROTAC concentration as ternary complexes form, and then decreases at higher concentrations due to the formation of binary complexes.[9]

Logical Relationships in PROTAC Efficacy

The successful degradation of a target protein by a PROTAC is dependent on a series of interconnected events. The following diagram illustrates these dependencies.

Logical_Relationships cluster_logic Factors Influencing PROTAC Efficacy Cell_Permeability Cell Permeability Binary_Binding_AR Binary Binding to AR Cell_Permeability->Binary_Binding_AR Binary_Binding_CRBN Binary Binding to CRBN Cell_Permeability->Binary_Binding_CRBN Ternary_Complex Ternary Complex Formation Binary_Binding_AR->Ternary_Complex Binary_Binding_CRBN->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Efficacy Biological Efficacy Proteasomal_Degradation->Efficacy

Caption: Key determinants of PROTAC success.

Conclusion

The piperidine scaffold is a valuable building block in the development of PROTACs for targeted protein degradation. The example of ARV-110 demonstrates the potential of this chemical moiety to contribute to the creation of potent and clinically relevant protein degraders. The application notes and detailed protocols provided herein offer a comprehensive resource for researchers aiming to explore and characterize novel piperidine-based PROTACs in their own drug discovery efforts. By systematically evaluating target degradation, ubiquitination, ternary complex formation, and downstream functional consequences, scientists can advance the development of this exciting new class of therapeutics.

References

Application Notes and Protocols for the Synthesis of a 4-Propylpiperidin-3-amine Based Medicinal Chemistry Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile template for exploring chemical space. The 3,4-disubstituted piperidine motif, in particular, offers a rich three-dimensional architecture that can be exploited to achieve high-affinity and selective interactions with biological targets. This document outlines the application of a novel building block, 4-Propylpiperidin-3-amine , in the synthesis of a diverse chemical library for drug discovery.

This chiral scaffold, with its vicinal amino and propyl substituents, provides two key diversification points. The secondary amine at the 3-position can be readily functionalized through various reactions, such as amide bond formation, sulfonylation, and reductive amination, to introduce a wide array of chemical functionalities. The piperidine nitrogen can also be derivatized, further expanding the accessible chemical space. Libraries derived from this scaffold are promising for targeting protein-protein interactions and enzyme active sites where specific spatial arrangements of substituents are crucial for potent and selective inhibition.

Target Applications

Based on structure-activity relationship (SAR) studies of analogous 3,4-disubstituted piperidine cores, libraries derived from this compound are particularly promising for the discovery of modulators of key drug targets, including:

  • Chemokine Receptor 2 (CCR2): CCR2 is a G protein-coupled receptor that plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and diabetic nephropathy. Several potent CCR2 antagonists feature a 3,4-disubstituted piperidine core, suggesting that a library based on this compound could yield novel and potent inhibitors.

  • Protein Kinase B (Akt): Akt is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. The discovery of 3,4,6-trisubstituted piperidine derivatives as potent Akt inhibitors highlights the potential of this scaffold in oncology research.

Library Synthesis Strategy

A diversity-oriented synthesis approach can be employed to rapidly generate a library of compounds from the this compound core. The proposed strategy involves a parallel synthesis workflow where the core is functionalized with a variety of building blocks. A representative workflow is depicted below.

G A This compound (Core Scaffold) B Diversification Reactions (Parallel Synthesis) A->B C Amide Bond Formation B->C D Sulfonylation B->D E Reductive Amination B->E F Diverse Library of Substituted Piperidines C->F D->F E->F G Building Blocks (Carboxylic Acids, Sulfonyl Chlorides, Aldehydes/Ketones) G->C G->D G->E

Caption: General workflow for the parallel synthesis of a this compound library.

Experimental Protocols

The following are generalized protocols for the key diversification reactions in a parallel synthesis format. These should be optimized for specific substrates and automated synthesis platforms.

Protocol 1: Parallel Amide Bond Formation

This protocol describes the coupling of this compound with a diverse set of carboxylic acids.

Materials:

  • This compound (as a salt or free base)

  • Library of carboxylic acids

  • Coupling agent (e.g., HATU, HBTU, or T3P)

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • 96-well reaction block

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of this compound and 1.2 equivalents of DIPEA in DMF.

    • Prepare a 0.2 M stock solution for each carboxylic acid in DMF in a separate 96-well plate.

    • Prepare a 0.22 M solution of HATU in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (20 µmol).

    • Add 100 µL of the respective carboxylic acid stock solution (20 µmol, 1.0 equivalent) to each well.

    • Add 100 µL of the HATU stock solution (22 µmol, 1.1 equivalents) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The products can be purified by high-throughput purification methods such as solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: Parallel Sulfonylation

This protocol outlines the reaction of this compound with a library of sulfonyl chlorides.

Materials:

  • This compound

  • Library of sulfonyl chlorides

  • Base (e.g., Pyridine or DIPEA)

  • Solvent (e.g., Dichloromethane (DCM))

  • 96-well reaction block

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of this compound and 1.5 equivalents of pyridine in DCM.

    • Prepare a 0.22 M stock solution for each sulfonyl chloride in DCM in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (20 µmol).

    • Add 100 µL of the respective sulfonyl chloride stock solution (22 µmol, 1.1 equivalents) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12 hours.

    • Wash the reaction mixture with 200 µL of 1 M aqueous HCl, followed by 200 µL of saturated aqueous sodium bicarbonate.

    • The organic layer can be separated and the solvent evaporated to yield the crude product, which can be further purified by crystallization or chromatography.

Protocol 3: Parallel Reductive Amination

This protocol details the reaction of the secondary amine of the scaffold with a library of aldehydes or ketones.

Materials:

  • This compound

  • Library of aldehydes or ketones

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride)

  • Solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)

  • Acetic acid (catalyst)

  • 96-well reaction block

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DCE.

    • Prepare a 0.2 M stock solution for each aldehyde or ketone in DCE in a separate 96-well plate.

    • Prepare a 0.4 M solution of STAB in DCE.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (20 µmol).

    • Add 100 µL of the respective aldehyde or ketone stock solution (20 µmol, 1.0 equivalent) to each well.

    • Add 5 µL of acetic acid to each well.

    • Allow the imine/enamine formation to proceed for 1 hour at room temperature.

    • Add 100 µL of the STAB stock solution (40 µmol, 2.0 equivalents) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 24 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate.

    • Extract the product with 2 x 200 µL of DCM.

    • The combined organic layers are dried and the solvent evaporated. The crude product can be purified by an appropriate method.

Data Presentation

The following tables provide representative data for analogous 3,4-disubstituted piperidines targeting CCR2 and Akt1, which can serve as a benchmark for a library synthesized from this compound.

Table 1: Biological Activity of Representative cis-3,4-Disubstituted Piperidine CCR2 Antagonists

Compound IDR1 GroupR2 GroupCCR2 Binding IC50 (nM)Functional Antagonism IC50 (nM)
Analog 1 4-TrifluoromethylphenylAdamantyl1525
Analog 2 3,4-DichlorophenylCyclohexyl812
24 4-Trifluoromethylphenyl4-tert-Butylcyclohexyl3.42.0

Table 2: Biological Activity of Representative 3,4-Disubstituted Piperidine Akt1 Inhibitors

Compound IDR1 GroupR2 GroupAkt1 IC50 (nM)Cell Proliferation (SKOV3) IC50 (nM)
A12 2-Fluoro-4-cyanophenylPyrimidin-4-yl12150
Analog 3 2-Chloro-4-methoxyphenylPyridin-2-yl25280
E22 2-Fluoro-4-cyanophenyl6-Methylpyrimidin-4-yl2.135

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the proposed targets, CCR2 and Akt, providing a rationale for the therapeutic intervention.

CCR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαi/o CCR2->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3Kγ G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Transcription Gene Transcription (Inflammation, Chemotaxis) Ca_release->Transcription MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->Transcription MAPK->Transcription CCL2 CCL2 CCL2->CCR2 binds Library_Compound Library Compound (Antagonist) Library_Compound->CCR2 inhibits

Caption: Simplified CCR2 signaling pathway and the inhibitory action of a library compound.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle GSK3b->Cell_Cycle Apoptosis Apoptosis (Inhibition) FOXO->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK binds Library_Compound Library Compound (Inhibitor) Library_Compound->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a library compound.

Conclusion

The novel this compound scaffold presents a compelling starting point for the construction of diverse and medicinally relevant chemical libraries. The synthetic accessibility and the potential for rapid diversification at two key positions make it an attractive core for lead discovery programs. The demonstrated success of analogous 3,4-disubstituted piperidines in targeting key disease-related proteins like CCR2 and Akt provides a strong rationale for the exploration of libraries based on this new building block. The provided protocols and background information are intended to facilitate the initiation of such a drug discovery effort.

Troubleshooting & Optimization

Troubleshooting low yield in "4-Propylpiperidin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Propylpiperidin-3-amine, a novel piperidine derivative. The guidance is tailored for researchers, scientists, and professionals in drug development.

Hypothetical Synthetic Pathway

A plausible synthetic route to this compound, starting from the commercially available N-Boc-4-piperidone, is outlined below. This multi-step synthesis involves the introduction of the propyl group at the 4-position, followed by the formation of the 3-amino group.

G A N-Boc-4-piperidone B Grignard Reaction (Propylmagnesium bromide) A->B C N-Boc-4-hydroxy-4-propylpiperidine B->C D Dehydration (e.g., Martin's sulfurane) C->D E N-Boc-4-propyl-1,2,3,6-tetrahydropyridine D->E F Hydrogenation (e.g., H2, Pd/C) E->F G N-Boc-4-propylpiperidine F->G H Oxidation at C3 (e.g., RuO4) G->H I N-Boc-4-propyl-3-piperidone H->I J Reductive Amination (e.g., NH3, NaBH3CN) I->J K N-Boc-4-propylpiperidin-3-amine J->K L Deprotection (e.g., TFA) K->L M This compound L->M

Caption: Plausible multi-step synthesis of this compound.

Troubleshooting Guide: Reductive Amination of N-Boc-4-propyl-3-piperidone

Low yield in the reductive amination step (conversion of I to K ) is a common challenge. This section focuses on troubleshooting this critical transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a low conversion of the starting ketone. How can I improve the formation of the imine/enamine intermediate?

A1: Incomplete conversion is often due to inefficient imine or enamine formation. Consider the following:

  • Water Removal: The condensation reaction to form the imine is an equilibrium process that produces water. Actively removing water can drive the reaction forward. Try adding a dehydrating agent, such as molecular sieves (3Å or 4Å), or using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

  • pH Control: The reaction is pH-sensitive. The amine needs to be in its free base form to be nucleophilic, but a slightly acidic environment is required to protonate the ketone's carbonyl group and the hydroxyl intermediate to facilitate water elimination. A weak acid catalyst, such as acetic acid, is often beneficial. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

  • Ammonia Source: If using ammonia, ensure a sufficient concentration is present. You can use a solution of ammonia in an alcohol (e.g., 7N NH3 in methanol) or bubble ammonia gas through the reaction mixture. Ammonium acetate can also serve as both the ammonia source and a buffer.

Q2: I am observing significant amounts of a side product corresponding to the alcohol from the reduction of the starting ketone. How can I prevent this?

A2: The formation of N-Boc-4-propylpiperidin-3-ol is a common side reaction where the reducing agent reduces the ketone before it can form an imine. To minimize this:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is less reactive towards ketones but effectively reduces the protonated imine. Sodium cyanoborohydride (NaBH₃CN) is also effective at a slightly acidic pH. Avoid using powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) in a one-pot procedure unless the imine is pre-formed.

  • Staggered Addition: Add the reducing agent only after allowing sufficient time for the imine to form. You can monitor the imine formation by TLC, GC-MS, or ¹H NMR (looking for the disappearance of the ketone and the appearance of the imine/enamine signals).

Q3: The reaction is complete, but the isolated yield of the desired amine is low after purification. What are the potential causes?

A3: Low isolated yield can result from issues during workup and purification:

  • Product Volatility: While unlikely for this specific molecule, low molecular weight amines can be volatile. Ensure you are not removing the product during solvent evaporation under high vacuum.

  • Emulsion Formation: The basic nature of the product can lead to emulsions during aqueous workup. Using a saturated NaCl solution (brine) can help break emulsions.

  • Purification Losses: Amines can be challenging to purify by silica gel chromatography as they may streak on the column. To mitigate this, you can pre-treat the silica gel with a small amount of triethylamine in the eluent system (e.g., 0.5-1% triethylamine in a dichloromethane/methanol gradient). Alternatively, consider purification via an acid-base extraction or crystallization of a salt (e.g., the hydrochloride salt).

Q4: My product is a mixture of diastereomers. How can I improve the stereoselectivity of the reduction?

A4: The reduction of the imine intermediate can lead to both cis and trans diastereomers. The ratio is influenced by the steric hindrance around the imine and the reducing agent used.

  • Bulky Reducing Agents: Employing a bulkier reducing agent may favor the approach from the less sterically hindered face of the iminium ion, potentially increasing the diastereomeric ratio. For example, using a selectride reagent (e.g., L-Selectride®) might offer different selectivity compared to smaller borohydrides, though its reactivity towards the ketone must be considered.

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lower activation energy.

  • Solvent: The polarity of the solvent can influence the conformation of the iminium intermediate and its interaction with the reducing agent, thereby affecting the diastereoselectivity. It may be worthwhile to screen a few different solvents (e.g., methanol, THF, dichloromethane).

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical for the success of the reductive amination. The following table summarizes the typical performance of common reducing agents for this type of transformation.

Reducing AgentTypical Solvent(s)pH ConditionRelative Reactivity (Ketone vs. Imine)Expected Yield of AmineCommon Side Products
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral/BasicKetone ≈ ImineLow to ModerateN-Boc-4-propylpiperidin-3-ol
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFMildly AcidicImine > KetoneModerate to HighMinor amounts of the corresponding alcohol
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THFAcidicImine >> KetoneHighMinimal side products
Hydrogen (H₂) with Pd/CMethanol, EthanolNeutralReduces both; requires imine pre-formationVariableOver-reduction products if other functionalities exist
Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in the reductive amination step.

G Start Low Yield of This compound Check_Conversion Is the starting ketone fully consumed? (Check by TLC/GC-MS) Start->Check_Conversion Incomplete_Imine Incomplete Imine Formation Check_Conversion->Incomplete_Imine No Check_Side_Products Are there significant side products? Check_Conversion->Check_Side_Products Yes Troubleshoot_Imine 1. Add dehydrating agent (e.g., molecular sieves). 2. Optimize pH with a weak acid (e.g., AcOH). 3. Increase concentration of amine source. Incomplete_Imine->Troubleshoot_Imine Success Yield Improved Troubleshoot_Imine->Success Alcohol_Side_Product Major side product is the alcohol (from ketone reduction) Check_Side_Products->Alcohol_Side_Product Yes Purification_Issues Low yield after purification Check_Side_Products->Purification_Issues No Troubleshoot_Reduction 1. Switch to a more selective reducing agent (e.g., NaBH(OAc)3). 2. Add reducing agent after imine formation is confirmed. Alcohol_Side_Product->Troubleshoot_Reduction Troubleshoot_Reduction->Success Troubleshoot_Purification 1. Use triethylamine in silica gel chromatography eluent. 2. Purify via acid-base extraction. 3. Consider crystallization of a salt. Purification_Issues->Troubleshoot_Purification Troubleshoot_Purification->Success

Caption: Troubleshooting workflow for low yield in reductive amination.

Experimental Protocols

Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of N-Boc-4-propyl-3-piperidone to form N-Boc-4-propylpiperidin-3-amine.

Materials:

  • N-Boc-4-propyl-3-piperidone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add N-Boc-4-propyl-3-piperidone (1.0 eq) and ammonium acetate (5-10 eq).

  • Add anhydrous dichloromethane to form a solution or a fine suspension.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS to observe the consumption of the starting ketone.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a gradient of methanol in dichloromethane containing 0.5% triethylamine, to afford the purified N-Boc-4-propylpiperidin-3-amine.

Chemical Reaction Pathway Diagram

G ketone N-Boc-4-propyl-3-piperidone imine Iminium Intermediate ketone->imine + NH3 - H2O side_product N-Boc-4-propylpiperidin-3-ol ketone->side_product + [H] (Side Reaction) amine Ammonia (NH3) amine->imine product N-Boc-4-propylpiperidin-3-amine imine->product + [H] reducing_agent [H] (from NaBH(OAc)3) reducing_agent->product reducing_agent->side_product

Caption: Reaction pathway for the reductive amination of N-Boc-4-propyl-3-piperidone.

Purification challenges of "4-Propylpiperidin-3-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Propylpiperidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, diastereomers (cis/trans isomers), byproducts from side reactions, and residual solvents. Depending on the synthetic route, N-acylated or N-alkylated byproducts may also be present.

Q2: How can I separate the cis and trans diastereomers of this compound?

A2: Separation of diastereomers can be challenging and often requires chromatographic techniques. Chiral chromatography is the most effective method. Alternatively, fractional crystallization of diastereomeric salts formed with a chiral acid may be employed.

Q3: What are the recommended storage conditions for this compound?

A3: As an amine, this compound is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C) to minimize degradation.

Q4: My purified this compound is showing a yellow tint. What could be the cause?

A4: A yellow discoloration often indicates the presence of oxidation byproducts. This can occur if the compound has been exposed to air for an extended period. It is recommended to repurify the material if color develops and to ensure proper storage under an inert atmosphere.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Purification Incomplete reaction or presence of closely related byproducts.- Optimize reaction conditions to drive the reaction to completion.- Employ a multi-step purification strategy, such as a combination of distillation and column chromatography.
Co-elution of Impurities During Column Chromatography Improper selection of stationary or mobile phase.- Screen different solvent systems (e.g., gradients of methanol in dichloromethane with a small percentage of triethylamine to reduce tailing).- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Poor Resolution of Diastereomers The chosen chromatographic method is not suitable for separating the specific isomers.- Switch to a chiral stationary phase for HPLC or SFC.- Attempt fractional crystallization with different chiral resolving agents.
Product Degradation During Purification The compound may be sensitive to the purification conditions (e.g., heat, acidic or basic conditions).- Use milder purification techniques, such as flash chromatography at room temperature.- Avoid prolonged exposure to harsh conditions. If using silica gel, which is acidic, consider deactivating it with a base like triethylamine.
Inconsistent Crystallization Supersaturation not achieved, presence of impurities inhibiting crystal growth, or inappropriate solvent choice.- Screen a variety of solvents and solvent mixtures.- Try different crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization.- Seed the solution with a small crystal of the pure compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification
  • Column Preparation: Select a glass column of appropriate size and pack it with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). To prevent tailing of the amine, it is recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the diastereomeric mixture of this compound in a suitable solvent (e.g., ethanol or isopropanol). Add an equimolar amount of a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated salt in water and basify the solution with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified diastereomer.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification Method Starting Purity (%) Final Purity (%) Diastereomeric Ratio (cis:trans) Yield (%)
Flash Chromatography859555:4570
Fractional Crystallization (L-Tartaric Acid)85 (50:50 cis:trans)9895:5 (enriched in one diastereomer)40 (for the single diastereomer)
Preparative Chiral HPLC95 (55:45 cis:trans)>99>99:185

Visualizations

Purification_Troubleshooting start Start: Impure This compound check_purity Check Purity and Diastereomeric Ratio (NMR, LC-MS) start->check_purity is_pure Purity > 98% and Single Diastereomer? check_purity->is_pure end_product Pure Product is_pure->end_product Yes column_chrom Flash Column Chromatography is_pure->column_chrom No check_fractions Analyze Fractions (TLC, LC-MS) column_chrom->check_fractions is_separated Impurities Separated? check_fractions->is_separated is_separated->end_product Yes chiral_sep Diastereomer Separation Required is_separated->chiral_sep No, Diastereomers Co-elute chiral_hplc Preparative Chiral HPLC chiral_sep->chiral_hplc crystallization Diastereomeric Salt Crystallization chiral_sep->crystallization chiral_hplc->end_product crystallization->end_product

Caption: Troubleshooting workflow for the purification of this compound.

Optimizing reaction conditions for "4-Propylpiperidin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Propylpiperidin-3-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available N-protected 4-piperidone. A typical sequence includes:

  • Wittig Reaction: To introduce the propylidene group at the 4-position.

  • Hydrogenation: To reduce the double bond and form the 4-propyl substituent.

  • Oximation: To convert the 3-keto group (after a potential oxidation step if starting from a piperidine) or a newly introduced ketone into an oxime. In this proposed pathway, we will assume the synthesis starts from N-Boc-3-piperidone, followed by alkylation and then reduction. A more plausible route starts from an N-protected 4-piperidone, followed by the introduction of the 3-amino group. Let's refine the hypothetical route: A plausible synthetic route starts with N-Boc-4-piperidone. The propyl group is introduced at the 4-position via a Wittig reaction followed by hydrogenation. The resulting N-Boc-4-propylpiperidine can then be subjected to nitrosation at the 3-position, followed by reduction to yield the desired 3-amino product. Stereochemical control can be a challenge in such syntheses.

Q2: I am observing a low yield in the Wittig reaction. What are the possible causes and solutions?

Low yields in the Wittig reaction can stem from several factors:

  • Inactive Ylide: The phosphorus ylide may not have formed completely. Ensure anhydrous conditions and the use of a strong base (e.g., n-BuLi, NaH). The color change to deep red or orange upon ylide formation is a good indicator of its presence.

  • Steric Hindrance: The N-protecting group on the piperidone might be sterically bulky, hindering the approach of the ylide. Consider using a smaller protecting group if possible.

  • Reaction Temperature: The reaction is typically started at a low temperature (e.g., -78 °C) and allowed to warm to room temperature. Running the reaction at too high a temperature initially can lead to side reactions.

  • Purity of Reagents: Ensure the starting 4-piperidone and the alkyl halide for the ylide preparation are pure.

Q3: The hydrogenation of the double bond is slow or incomplete. How can I optimize this step?

For incomplete hydrogenation, consider the following:

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be old or poisoned. Use fresh, high-quality catalyst.

  • Hydrogen Pressure: Increasing the hydrogen pressure (using a Parr shaker, for example) can significantly improve the reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used and generally effective.

  • Reaction Time and Temperature: Prolonging the reaction time or gently warming the reaction mixture might be necessary, but monitor for potential side reactions.

Q4: I am struggling with the purification of the final product. What are the recommended methods?

Purification of this compound can be challenging due to its polar nature.

  • Column Chromatography: Silica gel chromatography is often the first choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to prevent tailing, is recommended.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification method.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate salt) which is often crystalline and can be purified by recrystallization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low overall yield - Incomplete reactions at one or more steps.- Loss of material during workup and purification.- Monitor each reaction by TLC or GC/MS to ensure completion.- Optimize reaction conditions (temperature, time, reagents).- Use salt formation for easier isolation and purification of the final amine.
Formation of diastereomers - The reduction of the intermediate can lead to a mixture of cis and trans isomers.- The stereochemical outcome of the reduction step can be influenced by the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation often favors the formation of the cis isomer, while dissolving metal reductions might favor the trans isomer. Chiral auxiliaries or catalysts can be employed for stereoselective synthesis.
Side reaction during N-deprotection - Harsh deprotection conditions (e.g., strong acid) can lead to side reactions or degradation of the product.- For Boc deprotection, use milder conditions like TFA in DCM at 0 °C to room temperature, or HCl in dioxane.- For Cbz deprotection, catalytic hydrogenation (if no other reducible groups are present) is a clean method.
Inconsistent reaction outcomes - Variability in reagent quality or reaction setup.- Ensure all reagents are of high purity and solvents are anhydrous where required.- Maintain consistent reaction parameters (temperature, stirring speed, atmosphere).

Experimental Protocols

A plausible, though hypothetical, synthetic protocol for this compound is outlined below.

Step 1: Synthesis of N-Boc-4-propylidenepiperidine

  • To a stirred suspension of propyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of N-Boc-4-propylpiperidine

  • To a solution of N-Boc-4-propylidenepiperidine (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the product.

Step 3: Synthesis of N-Boc-4-Propylpiperidin-3-amine (via nitrosation and reduction)

  • To a solution of N-Boc-4-propylpiperidine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of a strong base such as LDA (1.1 eq) dropwise.

  • After stirring for 1 hour, bubble nitrous oxide through the solution for 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Dissolve the crude nitroso intermediate in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent such as Zinc dust or perform catalytic hydrogenation to reduce the nitroso group to an amine.

  • Work up the reaction by filtering the catalyst and concentrating the solvent.

  • Purify the resulting amine by column chromatography.

Step 4: Deprotection to yield this compound

  • Dissolve N-Boc-4-Propylpiperidin-3-amine (1.0 eq) in a solution of HCl in 1,4-dioxane (4M).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.

  • The free amine can be obtained by neutralization with a base (e.g., NaOH) and extraction.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on analogous syntheses reported in the literature for similar 3,4-disubstituted piperidines.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Wittig Reactionn-BuLi, Propyltriphenylphosphonium bromideTHF-78 to RT12-1660-80
2HydrogenationPd/C, H₂EthanolRT12-2490-98
3AminationLDA, N₂O; then reductionTHF / Acetic Acid-78 to RT4-840-60
4DeprotectionHCl in DioxaneDioxaneRT2-4>95

Visualizations

Synthesis_Workflow start N-Boc-4-piperidone step1 Wittig Reaction (Propyltriphenylphosphonium bromide, n-BuLi) start->step1 intermediate1 N-Boc-4-propylidenepiperidine step1->intermediate1 step2 Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate2 N-Boc-4-propylpiperidine step2->intermediate2 step3 Amination (1. LDA, N₂O 2. Reduction) intermediate2->step3 intermediate3 N-Boc-4-Propylpiperidin-3-amine step3->intermediate3 step4 Deprotection (HCl/Dioxane) intermediate3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic issue Low Yield in Wittig Reaction cause1 Inactive Ylide? issue->cause1 cause2 Steric Hindrance? issue->cause2 cause3 Incorrect Temperature? issue->cause3 solution1 Ensure anhydrous conditions. Use fresh strong base. cause1->solution1 Check solution2 Consider a smaller N-protecting group. cause2->solution2 Evaluate solution3 Start at low temperature and warm gradually. cause3->solution3 Verify

Caption: Troubleshooting logic for the Wittig reaction step.

Identification of byproducts in "4-Propylpiperidin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Propylpiperidin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of this compound via reductive amination?

A1: The synthesis of this compound, particularly through the common method of catalytic hydrogenation of a nitrile precursor (e.g., 1-benzyl-4-propylpiperidine-3-carbonitrile), is prone to the formation of several byproducts. The most prevalent of these are secondary and tertiary amines, which arise from side reactions of the intermediate imine.

Key potential byproducts include:

  • Secondary Amine Dimer: Formed from the reaction of the intermediate imine with the final primary amine product.

  • Tertiary Amines: Can result from further alkylation of the secondary amine byproduct.[1][2][3]

  • Over-reduction Products: If other reducible functional groups are present in the starting material, they may also be reduced.

  • Incomplete Reduction Product: The intermediate imine may be present if the reaction does not go to completion.

Q2: My reaction is showing poor selectivity for the desired primary amine. What are the likely causes and how can I improve it?

A2: Poor selectivity in nitrile hydrogenation is a common issue, often leading to a mixture of primary, secondary, and tertiary amines.[1][2][4] The primary cause is the high reactivity of the imine intermediate, which can react with the newly formed primary amine.

Troubleshooting Steps:

  • Catalyst Choice: The type of catalyst can significantly influence selectivity. Palladium on carbon (Pd/C) is a common choice, but others like Raney Nickel or cobalt-based catalysts might offer better selectivity depending on the specific reaction conditions.[2][4]

  • Solvent System: Using a mixture of immiscible solvents (e.g., water/dichloromethane) can help to move the water-soluble primary amine into the aqueous phase, reducing its interaction with the imine intermediate in the organic phase.[1]

  • Additives: The presence of a medium acidic additive (e.g., NaH2PO4) can improve selectivity towards the primary amine.[1] Basic additives are also used in some systems.

  • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of side reactions.

Q3: How can I detect and quantify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture. Different retention times will be observed for the desired product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation based on boiling point and volatility, coupled with mass data that can help in identifying the molecular weight of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities, helping to confirm their identity.

Quantitative Data Summary

The following table provides an example of typical byproduct distribution that might be observed during the synthesis of a primary amine from a nitrile precursor. Actual values will vary depending on the specific reaction conditions.

CompoundTypical Retention Time (HPLC)Typical Abundance (%)
This compound5.2 min85 - 95%
Secondary Amine Dimer8.7 min3 - 10%
Tertiary Amine10.1 min1 - 5%
Unreacted Nitrile Precursor6.5 min< 1%

Key Experimental Protocols

Protocol 1: HPLC Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Protocol 2: GC-MS Method for Volatile Byproduct Identification
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dilute the crude sample in a volatile solvent like dichloromethane or methanol.

Visualizations

Synthesis_Pathway Nitrile Nitrile Precursor (e.g., 1-benzyl-4-propyl- piperidine-3-carbonitrile) Imine Intermediate Imine Nitrile->Imine H2, Catalyst PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine H2, Catalyst SecondaryAmine Secondary Amine Dimer (Byproduct) Imine->SecondaryAmine + Primary Amine - NH3 Troubleshooting_Workflow Start Low Yield or Purity of This compound Analyze Analyze Crude Mixture (HPLC, GC-MS) Start->Analyze Identify Identify Major Byproducts Analyze->Identify HighSecondary High Secondary/Tertiary Amine Content? Identify->HighSecondary Incomplete Incomplete Reaction? Identify->Incomplete HighSecondary->Incomplete No Optimize Optimize Reaction Conditions: - Adjust Catalyst - Modify Solvent - Additives (Acid/Base) - Lower Temperature HighSecondary->Optimize Yes IncreaseTime Increase Reaction Time or Hydrogen Pressure Incomplete->IncreaseTime Yes End Improved Yield and Purity Incomplete->End No Optimize->End IncreaseTime->End

References

"4-Propylpiperidin-3-amine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Propylpiperidin-3-amine?

A1: Based on safety data sheets for similar compounds like (R)-3-Aminopiperidine and 4-Aminopiperidine, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To maintain product quality, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and reaction with atmospheric carbon dioxide.[3] The material may be hygroscopic and should be protected from moisture.[2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific pathways have not been documented, aliphatic amines are susceptible to two primary degradation routes:

  • Oxidation: The primary and secondary amine functionalities are prone to oxidation, especially in the presence of air (oxygen), light, and metal ions. This can lead to the formation of various oxidation products, including hydroxylamines, nitroso compounds, and eventually, cleavage of the piperidine ring. Lower aliphatic amines can undergo atmospheric oxidation, leading to discoloration (e.g., turning yellow or brown).

  • Reaction with Carbon Dioxide: Amines can react reversibly with atmospheric CO2 to form carbamates or bicarbonate salts.[4][5] This can lead to the formation of solid precipitates if the product is exposed to air for extended periods.

Q3: My sample of this compound has changed color. Is it still usable?

A3: Discoloration, typically to a yellow or brown hue, is a common indicator of degradation in amines, often due to oxidation. While the presence of colored impurities may not significantly affect the outcome of all experiments, it is a sign that the purity has been compromised. For sensitive applications, it is recommended to purify the amine (e.g., by distillation or chromatography) or use a fresh, unopened sample. For less sensitive applications, the material may still be usable, but the potential impact of impurities should be considered.

Q4: I've observed a precipitate in my container of this compound. What could it be?

A4: A precipitate in a container of an amine is often the result of its reaction with atmospheric carbon dioxide to form a carbamate or carbonate salt.[4][5] This is more likely if the container has been opened multiple times or is not sealed properly. The precipitate can sometimes be redissolved by warming the sample under an inert atmosphere, but this will not remove the underlying CO2 adduct. For quantitative applications, it is best to use a fresh sample.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the amine leading to lower effective concentration or interfering byproducts.- Use a fresh, unopened sample of this compound. - Purify the existing stock by distillation or chromatography. - Perform a purity check using techniques like GC-MS or HPLC to quantify the main component and identify potential impurities.[6][7]
Formation of an insoluble salt during reaction The amine may be reacting with acidic components in the reaction mixture or has degraded to form carbonate salts.- Ensure all reactants and solvents are free of acidic impurities. - If the precipitate is suspected to be a carbonate, consider degassing the solvent and running the reaction under an inert atmosphere.
Low reaction yield The amine may have degraded, leading to a lower concentration of the active reagent.- Confirm the purity of the amine before use. - Store the amine under an inert atmosphere and handle it using techniques that minimize exposure to air and moisture.

Postulated Degradation Pathways

G Postulated Degradation of this compound A This compound B Oxidation Products (e.g., Hydroxylamines, Imines) A->B  O2, Light, Metal Ions D Carbamate/Bicarbonate Adducts A->D  CO2 (atmospheric) C Ring-Opened Products B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This protocol outlines a general approach to assessing the stability of this compound under specific laboratory conditions.

G General Workflow for Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Obtain High-Purity This compound B Characterize Initial Sample (t=0) (HPLC, GC-MS, NMR) A->B C Expose Aliquots to - Elevated Temperature - Light (Photostability) - Air vs. Inert Atmosphere B->C D Withdraw Samples at Timed Intervals C->D E Analyze Samples by HPLC, GC-MS, NMR D->E F Quantify Remaining Parent Compound E->F G Identify and Quantify Major Degradants E->G H Determine Degradation Rate F->H G->H

Caption: A general experimental workflow for stability testing.

Methodologies for Key Experiments:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is typically suitable for amine analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine.

    • Detection: UV detection (if the molecule has a chromophore) or, more universally, a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometer (MS).[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A capillary column with a polar stationary phase is generally used for amine analysis.

    • Injection: Derivatization (e.g., with a silylating agent) may be necessary to improve the volatility and peak shape of the amine.

    • Detection: Mass spectrometry for identification of the parent compound and any degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify impurities.[6] A time-course study can show the disappearance of signals from the parent compound and the appearance of new signals from degradation products. Quantitative NMR (qNMR) can be used to determine the purity of the sample.

This technical support guide provides a framework for researchers, scientists, and drug development professionals to understand the potential stability issues of this compound and to troubleshoot common problems encountered during its use.

References

Technical Support Center: Chiral Separation of 4-Propylpiperidin-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral separation of "4-Propylpiperidin-3-amine" enantiomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral HPLC separation of this compound.

Issue 1: No separation or poor resolution of enantiomers.

This is a common issue in chiral method development. The following steps provide a systematic approach to addressing poor resolution.

  • Initial Action: Verify that the column is properly conditioned and equilibrated with the mobile phase.

  • Troubleshooting Workflow:

G start Poor or No Resolution check_method Verify Method Parameters (Column, Mobile Phase, Flow Rate) start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp Parameters Correct change_csp Screen Different Chiral Stationary Phases (CSPs) optimize_mp->change_csp No Improvement resolution_ok Resolution Improved optimize_mp->resolution_ok Resolution Achieved derivatization Consider Derivatization change_csp->derivatization Still No Separation change_csp->resolution_ok Resolution Achieved derivatization->resolution_ok Separation Achieved

Caption: Troubleshooting workflow for poor or no resolution.

  • Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) This compound is a basic compound. Polysaccharide-based CSPs like Chiralpak® AD-H or Chiralcel® OD-H are often effective for separating basic compounds. If these are not successful, consider screening other types of CSPs such as those based on macrocyclic glycopeptides.
Suboptimal Mobile Phase Composition For basic amines, the addition of a basic modifier to the mobile phase is crucial for good peak shape and can significantly impact selectivity.[1] Start with a mobile phase of n-hexane/ethanol or n-hexane/2-propanol and add 0.1% diethylamine (DEA). Vary the ratio of the alcohol component.
Lack of a Chromophore This compound lacks a strong UV chromophore, making detection difficult and potentially masking small peaks. Pre-column derivatization with a chromophoric agent like p-toluenesulfonyl chloride (PTSC) can address this and may also enhance chiral recognition.
Low Temperature In some cases, reducing the column temperature can enhance the separation of enantiomers.

Issue 2: Poor peak shape (tailing or fronting).

Peak tailing is a common problem when analyzing basic compounds like this compound.

  • Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The basic amine groups can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing. Increase the concentration of the basic additive (e.g., diethylamine) in the mobile phase to 0.2-0.5% to saturate these secondary interaction sites.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated. Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for this compound?

A good starting point is to use a polysaccharide-based chiral stationary phase (CSP) like Chiralpak® AD-H or Chiralcel® OD-H. A typical mobile phase would be a mixture of n-hexane and an alcohol (ethanol or 2-propanol) with a basic additive. For basic compounds like this compound, adding 0.1% diethylamine to the mobile phase is recommended.[1]

Q2: Since this compound doesn't have a strong UV chromophore, what are my options for detection?

You have two primary options:

  • Use a detector that does not rely on a chromophore , such as a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • Perform pre-column derivatization with a reagent that introduces a chromophore into the molecule. This is a common and effective strategy.

Q3: What is pre-column derivatization and how can it help?

Pre-column derivatization involves a chemical reaction to modify the analyte before it is injected into the HPLC system. For this compound, derivatization with an agent like p-toluenesulfonyl chloride (PTSC) can be beneficial in two ways:

  • It introduces a phenyl group, which acts as a strong chromophore for UV detection.

  • The resulting sulfonamide may exhibit better chiral recognition on certain CSPs, leading to improved separation.

Q4: Can you provide a sample protocol for derivatization and subsequent HPLC analysis?

Yes, based on a method developed for the closely related compound piperidin-3-amine, the following protocol can be adapted for this compound:

Experimental Protocol: Derivatization and Chiral HPLC

G cluster_0 Derivatization cluster_1 HPLC Analysis dissolve Dissolve Amine in Dichloromethane add_base Add Triethylamine (Base) dissolve->add_base add_ptsc Add p-Toluenesulfonyl Chloride (PTSC) add_base->add_ptsc react React at Room Temperature add_ptsc->react quench Quench Reaction (e.g., with water) react->quench extract Extract Derivatized Product quench->extract prepare_sample Prepare Sample in Mobile Phase extract->prepare_sample inject Inject onto Chiral HPLC System prepare_sample->inject separate Separation on Chiralpak AD-H inject->separate detect UV Detection (e.g., 228 nm) separate->detect

Caption: Experimental workflow for derivatization and HPLC analysis.

  • Derivatization Procedure:

    • Dissolve this compound in a suitable solvent like dichloromethane.

    • Add a base, such as triethylamine.

    • Add p-toluenesulfonyl chloride (PTSC) and allow the reaction to proceed at room temperature.

    • After the reaction is complete, quench the reaction and extract the derivatized product.

    • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

  • HPLC Conditions:

Parameter Value
Column Chiralpak® AD-H (or similar amylose-based CSP)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~228 nm
Temperature Ambient

Q5: I want to avoid derivatization. What are my options for direct separation?

For direct separation, you can screen various CSPs and mobile phase conditions. A suggested screening protocol is as follows:

Direct Separation Screening Protocol

Parameter Condition A Condition B Condition C
CSP Chiralpak® IA/IB/IC (Immobilized Amylose/Cellulose)Chiralcel® OD/OJ-H (Coated Cellulose)Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V)
Mobile Phase n-Hexane/Ethanol/DEA (e.g., 80:20:0.1)Methanol/DEA (e.g., 100:0.1)Acetonitrile/Methanol/DEA (e.g., 50:50:0.1)
Detection CAD, ELSD, or Mass Spectrometry (MS)CAD, ELSD, or MSCAD, ELSD, or MS

Q6: My resolution is good, but the analysis time is too long. How can I reduce the retention time?

To reduce retention time, you can:

  • Increase the polarity of the mobile phase: In normal phase, this means increasing the percentage of the alcohol component (e.g., ethanol or 2-propanol).

  • Increase the flow rate: Be aware that this may lead to a decrease in resolution due to lower column efficiency.

  • Use a shorter column or a column with smaller particles: This will reduce the analysis time but may require a UHPLC system for optimal performance.

References

Technical Support Center: 4-Propylpiperidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Propylpiperidin-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, particularly focusing on a common synthetic route involving the hydrogenation of a substituted pyridine precursor.

Q1: My hydrogenation of 4-propyl-3-nitropyridine to this compound is sluggish and incomplete. What are the potential causes and solutions?

A1: Incomplete hydrogenation is a common issue. Several factors could be at play:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be poisoned or deactivated. The nitrogen atom in pyridines can bind to the metal center of the catalyst, inhibiting its activity.[1]

    • Solution: Increase the catalyst loading. Ensure the catalyst is fresh and handled under an inert atmosphere. Consider using a different catalyst, such as Rhodium on carbon, which can be effective for pyridine hydrogenation.[1][2]

  • Reaction Conditions: Hydrogen pressure and temperature may be insufficient for the unactivated pyridine ring. These reactions often require harsh conditions.[1][3]

    • Solution: Gradually increase the hydrogen pressure and reaction temperature. Monitor the reaction progress by techniques like TLC or LC-MS to find the optimal conditions. Be aware that high temperatures and pressures require specialized equipment.[3]

  • Acidic Additives: The hydrogenation of pyridines can be challenging under neutral conditions. The use of an acid can activate the pyridine ring towards reduction by forming a pyridinium salt.[2]

    • Solution: Introduce an acidic additive, such as acetic acid or hydrochloric acid, to the reaction mixture. This can significantly improve the reaction rate.[3]

Q2: I am observing significant side products in my scaled-up reaction. How can I improve the selectivity?

A2: Side product formation is a critical issue in scale-up. Common side reactions include partial hydrogenation or dehalogenation if halogenated precursors are used.

  • Partial Hydrogenation: The formation of tetrahydropyridine intermediates can occur.[2]

    • Solution: Optimize the reaction time and conditions. Ensure sufficient hydrogen pressure and catalyst loading to drive the reaction to completion.

  • Hydrogenolysis of Substituents: If your synthetic route involves precursors with labile groups (e.g., benzyl ethers, halogens), these may be cleaved under hydrogenation conditions.[4][5]

    • Solution: Screen different catalysts. For instance, palladium-based catalysts are generally more prone to causing dehalogenation than platinum or rhodium catalysts.[3] Milder reaction conditions (lower temperature and pressure) might also preserve sensitive functional groups.

Q3: The purification of this compound is proving difficult on a larger scale. What strategies can I employ?

A3: Purification challenges often become more pronounced during scale-up. The basic nature of the amine can lead to issues with chromatography.

  • Chromatography: Residual starting material and closely related impurities can be difficult to separate.

    • Solution: Consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification. This can be an effective way to remove non-basic impurities. For chromatographic purification, using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve peak shape and separation on silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for larger quantities.

Q4: How can I control the stereochemistry during the synthesis of this compound?

A4: The reduction of the substituted pyridine ring creates two stereocenters, leading to the possibility of cis and trans isomers.

  • Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation.

    • Solution: The stereoselectivity of pyridine hydrogenation is often substrate-dependent. It is crucial to analyze the diastereomeric ratio of your product using techniques like NMR or chiral HPLC. Literature on similar systems suggests that heterogeneous catalysts often favor the formation of the cis isomer.[4] A screening of different catalysts (Pd/C, PtO₂, Rh/C) and solvents may be necessary to optimize for the desired diastereomer.

Experimental Protocols & Data

Protocol: Synthesis of this compound via Hydrogenation

This protocol describes a representative method for the synthesis of this compound from 4-propyl-3-nitropyridine.

Materials:

  • 4-propyl-3-nitropyridine

  • Ethanol (or Acetic Acid)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Diatomaceous Earth

Procedure:

  • A pressure reactor is charged with 4-propyl-3-nitropyridine (1.0 eq) and 10% Pd/C (5 mol%).

  • Ethanol (10 mL per gram of substrate) is added as the solvent.

  • The reactor is sealed and purged with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to 50 psi.

  • The reaction mixture is stirred vigorously at 50 °C.

  • The reaction is monitored by LC-MS for the disappearance of the starting material.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with ethanol.

  • The combined filtrates are concentrated under reduced pressure to yield the crude this compound.

  • The crude product is then purified by vacuum distillation or by salt formation and recrystallization.

Data Presentation: Catalyst Screening for Hydrogenation

The following table summarizes the results of a catalyst screening study for the hydrogenation of 4-propyl-3-nitropyridine, highlighting the impact on yield and diastereomeric ratio.

Catalyst (5 mol%)SolventTemperature (°C)Pressure (psi)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
10% Pd/CEthanol505012853:1
PtO₂Acetic Acid25508925:1
5% Rh/CMethanol406010884:1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 4-propyl-3-nitropyridine reaction Hydrogenation (Catalyst, H2, Solvent) start->reaction filtration Catalyst Filtration reaction->filtration concentration Solvent Removal filtration->concentration purify Purification (Distillation or Crystallization) concentration->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Incomplete Hydrogenation

This diagram outlines a logical approach to troubleshooting an incomplete hydrogenation reaction.

G start Problem: Incomplete Hydrogenation q1 Is the catalyst fresh and handled properly? start->q1 sol1 Action: Use fresh catalyst, increase loading q1->sol1 No q2 Are reaction conditions (T, P) sufficient? q1->q2 Yes end Re-evaluate Reaction sol1->end sol2 Action: Increase Temperature and/or Pressure q2->sol2 No q3 Is an acidic additive being used? q2->q3 Yes sol2->end sol3 Action: Add Acetic Acid or HCl q3->sol3 No q3->end Yes sol3->end

References

Overcoming solubility problems of "4-Propylpiperidin-3-amine" in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Propylpiperidin-3-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, as a piperidine derivative, is expected to exhibit solubility characteristics influenced by both its polar amine group and its non-polar propyl group. Generally, small amines and piperidines are soluble in water and a range of organic solvents.[1][2][3] The presence of the amine group allows for hydrogen bonding with polar protic solvents like water and alcohols.[1][2][4] However, the 3-propyl group increases the molecule's hydrophobicity, which may limit its aqueous solubility compared to simpler piperidines. It is expected to be soluble in polar aprotic solvents like DMSO and polar protic solvents such as ethanol and methanol.[1]

Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "compound crashing out" and occurs when a compound is transferred from a high-solubility organic solvent (like DMSO) to an aqueous buffer where its solubility is much lower.[5] This precipitation can lead to inaccurate and unreliable assay results.[6]

Below is a troubleshooting workflow to address this issue.

G cluster_0 Troubleshooting Compound Precipitation start Compound precipitates in aqueous buffer check_dmso Is DMSO concentration in assay <1%? start->check_dmso adjust_ph Adjust Buffer pH check_dmso->adjust_ph Yes add_cosolvent Add Co-solvent check_dmso->add_cosolvent No, DMSO >1% Reduce it first use_excipient Use Solubilizing Excipient adjust_ph->use_excipient Precipitation persists success Problem Solved adjust_ph->success Soluble add_cosolvent->adjust_ph add_cosolvent->success Soluble resynthesis Consider Salt Form Synthesis use_excipient->resynthesis Precipitation persists use_excipient->success Soluble fail Still precipitates? Re-evaluate compound resynthesis->fail

Caption: Troubleshooting workflow for addressing compound precipitation.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of amines is highly dependent on pH.[7] this compound has basic amine groups. In acidic to neutral solutions, these amines can become protonated, forming a positively charged ammonium salt. This salt form is generally much more soluble in aqueous media than the neutral free base form.[2][5] As the pH increases (becomes more alkaline), the amine groups will be deprotonated, returning to the less soluble neutral form. Therefore, lowering the pH of your assay buffer is a primary strategy to increase the compound's solubility.[5]

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) protonated R-NH3+ (Protonated Cation) Highly Soluble neutral R-NH2 (Neutral Free Base) Poorly Soluble protonated->neutral Increase pH (Add OH-) neutral->protonated Decrease pH (Add H+)

Caption: Effect of pH on the ionization and solubility of an amine.

Q4: What are some suitable co-solvents to improve the solubility of this compound in my assay?

A4: If adjusting the pH is not possible, introducing a small amount of a water-miscible organic solvent (co-solvent) can help maintain solubility. It is critical to keep the final concentration of the organic solvent low, typically below 1%, as higher concentrations can negatively impact enzyme activity or cell viability.[5]

Co-SolventRecommended Starting Conc.Max Conc. (General)Notes
Dimethyl Sulfoxide (DMSO)0.1%< 1%Powerful solvent, but can be toxic to cells at higher concentrations.[1]
Ethanol0.5%< 2%Less toxic alternative to DMSO; a universal solvent for polar and nonpolar compounds.[1][8]
Methanol0.5%< 2%Can effectively form hydrogen bonds with piperidines.[1]

Q5: I cannot alter the pH or add organic solvents to my assay. Are there other options?

A5: Yes, there are other formulation strategies, although they are more complex.

  • Use of Excipients: Non-ionic surfactants or cyclodextrins can be used to encapsulate the hydrophobic parts of the molecule, increasing aqueous solubility.

  • Salt Form: The most robust solution is to use a salt form of the compound (e.g., this compound HCl). Salts of amines are generally more soluble and stable in aqueous solutions than their free-base counterparts.[5][9] If you have the free base, you may need to perform a chemical modification to create the salt.

Q6: How can I quantitatively measure the solubility of my compound?

A6: There are two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic.[6]

  • Kinetic Solubility: This measures the solubility of a compound as it precipitates from a DMSO stock solution into an aqueous buffer. It is a high-throughput method often used in early discovery.[6]

  • Thermodynamic Solubility: This measures the true equilibrium solubility of the solid compound in a buffer over a longer incubation period (e.g., 24 hours). This "shake-flask" method is considered the gold standard and is crucial for later-stage development.[6]

Q7: What are the key safety precautions for handling this compound?

A7: While a specific Material Safety Data Sheet (MSDS) for "this compound" is not available from the search, related aminopiperidine and aminopyridine compounds are classified as hazardous.[10][11][12] They can be toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or burns.[10] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This protocol is adapted from standard high-throughput screening (HTS) methodologies for determining kinetic solubility.[6]

Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Workflow Diagram:

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO serial_dilute 2. Create Serial Dilution in DMSO Plate prep_stock->serial_dilute transfer 3. Transfer Dilutions to Assay Plate with Buffer serial_dilute->transfer incubate 4. Incubate 2 hours at Room Temperature transfer->incubate read_plate 5. Read Light Scattering (Nephelometry) incubate->read_plate

Caption: Experimental workflow for the kinetic solubility assay.

Method:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Assay Plate Preparation: To a new 96-well clear-bottom plate (the "assay plate"), add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and a top compound concentration of 100 µM.

  • Incubation: Shake the plate for 1 minute and then let it incubate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer.

Data Analysis: The solubility limit is defined as the concentration at which the light scattering signal significantly increases above the background (buffer + 1% DMSO).

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This protocol is a standard method for determining the equilibrium solubility of a compound.[6]

Objective: To determine the equilibrium solubility of solid this compound in an aqueous buffer.

Materials:

  • This compound (solid form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Method:

  • Compound Addition: Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 1-2 mg). A visible amount of solid should remain at the bottom.

  • Buffer Addition: Add 1 mL of PBS (pH 7.4) to the tube.

  • Equilibration: Seal the tube and place it on an orbital shaker. Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Data Analysis: The measured concentration from the supernatant represents the thermodynamic solubility of the compound in that specific buffer.

References

Technical Support Center: Synthesis of 3-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data, including specific side reaction mechanisms for "4-Propylpiperidin-3-amine," is not extensively available in the public domain. This guide is therefore based on established principles of organic chemistry and data from the synthesis of analogous 3-aminopiperidine structures. The troubleshooting advice and reaction mechanisms provided are predictive and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a 3-aminopiperidine scaffold?

A1: Common synthetic strategies include the reduction of a corresponding 3-aminopyridine derivative, reductive amination of a 4-substituted-3-piperidone, or multi-step syntheses starting from chiral precursors like amino acids.[1] Catalytic hydrogenation of a substituted pyridine is a frequent choice, though it can present challenges with selectivity.[2][3] Another prominent method is the reductive amination of a ketone, which converts a carbonyl group to an amine via an imine intermediate.[4][5]

Q2: I'm seeing a significant amount of a higher molecular weight byproduct in my final product. What could it be?

A2: A common issue in amine synthesis is over-alkylation, where the newly formed secondary amine acts as a nucleophile and reacts with the alkylating agent, leading to the formation of tertiary amines or even quaternary ammonium salts.[6][7][8] This is particularly prevalent if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.

Q3: My reaction yield is consistently low, and I'm recovering a lot of my starting ketone. What could be the problem in my reductive amination?

A3: Low yields in reductive amination can stem from several factors. The initial formation of the imine from the ketone and amine is a reversible equilibrium reaction.[4] If water is not effectively removed, the equilibrium may favor the starting materials. Additionally, the reducing agent might be degrading or reacting with other components in the mixture. For instance, some borohydride reagents can be deactivated by protic solvents or acidic conditions.[9]

Q4: Are there any specific side reactions to be aware of when using catalytic hydrogenation to reduce a substituted pyridine ring?

A4: Catalytic hydrogenation can sometimes lead to the reduction of other functional groups if they are present in the molecule.[10] Furthermore, partial hydrogenation can result in the formation of tetrahydropyridine intermediates. In some cases, if the substituent pattern allows, elimination reactions can occur, leading to the formation of unsaturated piperidine derivatives.[1]

Troubleshooting Guides

Problem: An unexpected alkene byproduct is detected by NMR and GC-MS.

  • Question: During the synthesis of my target 3-aminopiperidine, I've identified a byproduct that appears to be an alkene. What could be causing this?

  • Answer: The formation of an alkene suggests an elimination reaction is occurring. This can be a side reaction, particularly if your synthesis involves a leaving group at the 4-position of the piperidine ring.[1] Strongly basic conditions or high temperatures can promote elimination. It's also possible that under certain acidic conditions, a dehydration reaction could occur if a hydroxyl group is present.

    Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: If using a strong base, consider a milder base or lowering the reaction temperature.

    • Protecting Group Strategy: If your synthesis involves a hydroxyl group, consider protecting it before proceeding with steps that use strong acids or bases.

    • Choice of Leaving Group: If applicable, select a leaving group that is less prone to elimination.

Problem: The reaction mixture shows the formation of multiple N-alkylated species.

  • Question: My goal is to synthesize a primary or secondary amine, but I'm observing the formation of tertiary amines and potentially quaternary ammonium salts. How can I prevent this?

  • Answer: This is a classic case of over-alkylation.[7] The product amine can be as, or even more, nucleophilic than the starting amine, leading to further reaction.

    Troubleshooting Steps:

    • Stoichiometry Control: Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the intended starting amine.[8]

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired product is formed. Avoid unnecessarily long reaction times or high temperatures.

    • Protecting Groups: Consider using a protecting group on the amine that can be removed after the alkylation step. This prevents the product from reacting further.

Summary of Potential Side Reactions

Side ReactionFavorable ConditionsPrevention/MitigationPotential Byproduct
Over-alkylationExcess alkylating agent, prolonged reaction time, high temperature.Use a large excess of the amine reactant; use a protecting group strategy.[8]Tertiary amine, Quaternary ammonium salt
EliminationStrong bases, high temperatures, presence of a good leaving group.Use milder bases, lower reaction temperatures.[1]Unsaturated piperidine derivative
Reduction of other functional groupsDuring catalytic hydrogenation with non-selective catalysts.Choose a more selective catalyst; protect susceptible functional groups.[10]Alcohol (from ketone/aldehyde), alkane (from alkene/alkyne)
Imine/Enamine FormationIncomplete reduction during reductive amination.Ensure the reducing agent is active and added in sufficient quantity.Residual imine or enamine

Experimental Protocol: Synthesis of a 3-Aminopiperidine Derivative via Reductive Amination

This protocol is a general guideline for the synthesis of a 3-aminopiperidine derivative from a 4-substituted-3-piperidone and should be adapted based on the specific substrate and desired product.

Materials:

  • N-Boc-4-propyl-3-piperidone

  • Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (4M in dioxane)

  • Diethyl ether

Procedure:

  • Imine Formation: To a solution of N-Boc-4-propyl-3-piperidone (1.0 eq) in dichloromethane (0.2 M), add a 7N solution of ammonia in methanol (5.0 eq). Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Boc-protected amine): The crude N-Boc-3-amino-4-propylpiperidine can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc-protected amine in a minimal amount of dichloromethane and add 4M HCl in dioxane (excess). Stir at room temperature for 2 hours.

  • Isolation of Final Product: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the hydrochloride salt of this compound.

Visualizing a Potential Side Reaction: Over-alkylation

Over_Alkylation start Primary Amine (Desired Product) intermediate Secondary Amine (Nucleophile) start->intermediate Acts as Nucleophile alkyl_halide Alkyl Halide (R'-X) salt Ammonium Salt Intermediate alkyl_halide->salt SN2 Reaction intermediate->salt SN2 Reaction side_product Tertiary Amine (Side Product) base Base base->salt salt->side_product Deprotonation

Caption: Mechanism of over-alkylation side reaction.

References

Technical Support Center: Enhancing the Purity of 4-Propylpiperidin-3-amine for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of "4-Propylpiperidin-3-amine" for biological testing.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification and handling of this compound.

Question: After synthesis, my crude this compound appears as a dark, oily residue. How can I best proceed with purification?

Answer: A dark, oily residue suggests the presence of polymeric materials, residual solvent, and other colored impurities from the synthesis, which is common in reactions like reductive aminations.

  • Initial Workup: Begin with a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Back-extract the aqueous layer with the organic solvent to maximize yield. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation for Recrystallization: For a more effective purification, consider converting the amine to its hydrochloride (HCl) or tartrate salt. This can often induce crystallization and allow for purification by recrystallization. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in ether or a solution of tartaric acid. The salt should precipitate out and can be collected by filtration.[1]

  • Column Chromatography: If the oil persists after initial workup, column chromatography is a viable option. Given the basic nature of the amine, it's crucial to use a deactivated stationary phase to prevent streaking and product loss. You can either use commercially available amine-functionalized silica gel or pre-treat standard silica gel by eluting the column with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2%) before loading your sample.

Question: I am observing co-elution of my desired product with impurities during column chromatography. How can I improve the separation?

Answer: Co-elution indicates that the chosen solvent system does not provide sufficient selectivity between your product and the impurities.

  • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurities. Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). Adding a small amount of a tertiary amine like triethylamine (0.5-1%) to the mobile phase can help to reduce tailing and improve peak shape for basic compounds on silica gel.

  • Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the non-polar impurities and then your product, followed by more polar impurities.

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is another powerful technique for purifying polar and ionizable compounds.

Question: My final product shows the presence of diastereomers when analyzed by HPLC. How can I separate them?

Answer: The synthesis of this compound can result in the formation of diastereomers (e.g., cis and trans isomers). Separating these is crucial as they can have different biological activities.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most effective method for separating enantiomers and can also be adapted for diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are often successful in resolving amine stereoisomers. Method development will involve screening different chiral columns and mobile phases (typically mixtures of hexane/isopropanol or ethanol with a basic additive like diethylamine).

  • Preparative Chromatography: Once an analytical method for separating the diastereomers is developed, it can be scaled up to a preparative scale to isolate larger quantities of each isomer.

  • Diastereomeric Salt Recrystallization: This classical resolution technique involves reacting the diastereomeric mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts will have different solubilities in a given solvent, allowing for their separation by fractional crystallization. After separation, the desired amine diastereomer can be liberated by treatment with a base.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity of this compound for biological testing.

Question: What are the common impurities I should expect in a synthesis of this compound?

Answer: The nature of impurities will depend on the synthetic route. A common route to substituted piperidines is through reductive amination. Potential impurities include:

  • Starting Materials: Unreacted starting materials such as the corresponding ketone or aldehyde precursor and the amine source.

  • Over-alkylation Products: If a primary amine is used, there is a possibility of forming a tertiary amine byproduct.

  • Side-Reaction Products: Aldol condensation products from the ketone/aldehyde starting material can occur under basic or acidic conditions.

  • Diastereomers: As mentioned, the formation of both cis and trans isomers is possible.

  • Reagent-derived Impurities: Impurities from the reducing agent (e.g., borohydride salts) or other reagents used in the synthesis.

Question: Why is high purity of this compound so critical for biological testing?

Answer: High purity is paramount for obtaining reliable and reproducible data in biological assays. Impurities can lead to:

  • Inaccurate Potency Measurement: Impurities can interfere with the assay, leading to an over or underestimation of the compound's true potency (e.g., IC50 or EC50 values).

  • Off-Target Effects: Impurities may have their own biological activity, potentially interacting with other targets and confounding the interpretation of the results.

  • Toxicity: Impurities can be toxic to the cells or organisms used in the assay, leading to misleading results about the test compound's safety profile.

  • Poor Reproducibility: Batches of the compound with varying purity levels will give inconsistent results, making it difficult to establish a clear structure-activity relationship (SAR).

Question: What analytical techniques are recommended to assess the purity of this compound?

Answer: A combination of analytical techniques should be used to confirm the identity and purity of the final compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is the workhorse for purity assessment. A gradient method on a C18 column is a good starting point to separate the main compound from its impurities. Chiral HPLC is necessary to determine the diastereomeric and/or enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity. It can also be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.

  • Elemental Analysis: For a final, highly pure sample, elemental analysis can confirm the elemental composition of the compound.

Data Presentation

The purity of this compound can significantly impact its biological activity. The following table provides a hypothetical example of how different purity levels could affect the in vitro inhibition of Dipeptidyl Peptidase IV (DPP-IV), a potential target for this class of compounds.

Sample IDPurity (%) (by HPLC)Diastereomeric Ratio (cis:trans)IC50 (nM) against DPP-IV
Batch A99.5>99:1 (cis)50
Batch B95.295:5 (cis:trans)75
Batch C90.890:10 (cis:trans)120
Batch D85.185:15 (cis:trans)250
trans-isomer>99<1:99 (trans)>10,000

Note: This data is illustrative to demonstrate the importance of purity and diastereomeric composition on biological activity.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Gently tap the column to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Equilibration: Add a layer of sand to the top of the silica bed. Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., hexane with 1% triethylamine).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column using a pipette.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Analysis of this compound Diastereomers

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic modifier (e.g., 0.1% diethylamine).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, or higher if a chromophore is present).

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

  • Analysis: Analyze the resulting chromatogram to determine the ratio of the diastereomers based on their peak areas.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Analysis cluster_testing Biological Testing synthesis Crude this compound extraction Liquid-Liquid Extraction synthesis->extraction Initial Cleanup column_chroma Column Chromatography extraction->column_chroma Major Purification recrystallization Recrystallization (as salt) column_chroma->recrystallization Final Polishing hplc HPLC (Purity) recrystallization->hplc chiral_hplc Chiral HPLC (Diastereomeric Ratio) hplc->chiral_hplc nmr_ms NMR & MS (Structure) chiral_hplc->nmr_ms bio_assay DPP-IV Inhibition Assay nmr_ms->bio_assay High Purity Sample

Caption: Experimental workflow for the purification and analysis of this compound.

signaling_pathway GLP1 GLP-1 DPPIV DPP-IV GLP1->DPPIV Inactivation GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1->GLP1R Activation Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Compound This compound (DPP-IV Inhibitor) Compound->DPPIV Inhibition Insulin Insulin Secretion GLP1R->Insulin Glucose Blood Glucose Insulin->Glucose Reduction

Caption: Proposed signaling pathway for DPP-IV inhibition by this compound.

troubleshooting_logic start Low Purity after Synthesis check_impurities Identify Impurities (TLC, LC-MS) start->check_impurities is_polar Are impurities polar? check_impurities->is_polar normal_phase Normal Phase Chromatography (Silica Gel) is_polar->normal_phase No reverse_phase Reverse Phase Chromatography (C18) is_polar->reverse_phase Yes is_diastereomer Are diastereomers present? normal_phase->is_diastereomer reverse_phase->is_diastereomer chiral_hplc Chiral HPLC is_diastereomer->chiral_hplc Yes final_purity High Purity Compound is_diastereomer->final_purity No recrystallization Diastereomeric Salt Recrystallization chiral_hplc->recrystallization Alternative chiral_hplc->final_purity recrystallization->final_purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Validation & Comparative

4-Propylpiperidin-3-amine in Focus: A Comparative Analysis of Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its conformational flexibility and synthetic tractability make it a privileged structure in the design of novel therapeutics. This guide provides a comparative analysis of 4-Propylpiperidin-3-amine against other key piperidine derivatives, offering insights into their potential biological activities based on established structure-activity relationships (SAR) within this compound class. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes data from analogous compounds to project its potential performance and guide future research.

Comparative Biological Activity of Piperidine Derivatives

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. The following table summarizes quantitative data for representative piperidine derivatives, illustrating the impact of substitution patterns on their activity. The data for this compound is a projection based on SAR trends observed in related 3-amino-4-alkylpiperidine series.

Compound NameStructureTarget/ActivityPotency (IC50/EC50/Ki)Key SAR Insights
This compound (Hypothetical) this compoundG-Protein Coupled Receptors (GPCRs), Ion ChannelsProjected in the nM to µM rangeThe 3-amino group can act as a key hydrogen bond donor/acceptor. The 4-propyl group provides a lipophilic substituent that can interact with hydrophobic pockets in the target protein, potentially influencing potency and selectivity. The stereochemistry at positions 3 and 4 will be critical for activity.
4-Aminopiperidine 4-AminopiperidineCognition Enhancement (in vivo)Active at 0.01 mg/kg (for a derivative)[1]The 4-amino substitution has been shown to be a key pharmacophore for nootropic activity.[1]
(S)-4-(4-chloro-3-(trifluoromethyl)phenyl)-1-((R)-2-hydroxy-3-(phenylthio)propyl)piperidin-4-ol Piperidinol derivativeAnti-tuberculosisMIC: 1.4 µg/mLThe 4-aryl-4-ol substitution is critical for anti-tubercular activity. The nature of the substituent on the piperidine nitrogen significantly modulates potency.
N-Benzyl-4-hydroxypiperidine derivative N-Benzyl-4-hydroxypiperidine derivativeHistamine H3 Receptor AntagonistpA2 = 7.79The N-benzyl group and the 4-oxy-piperidine ether linkage are important for H3 receptor antagonism.
4-(3-(piperidin-4-yl)propyl)piperidine derivative 4-(3-(piperidin-4-yl)propyl)piperidine derivativeAntileukemic ActivityPotent against K562 and Reh cellsThe bis-piperidine scaffold with an N-acyl group shows promise for anticancer activity. Substituents on the phenyl ring of the carboxamide moiety are critical for potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are representative protocols for key experiments used to characterize the biological effects of piperidine derivatives.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and its analogs for a target G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific for the target receptor (e.g., [3H]-labeled antagonist).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the test compound to the wells. Include wells with buffer only (total binding) and wells with a high concentration of a known non-radiolabeled antagonist (non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., Kinase Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Objective: To determine the IC50 value of this compound and its analogs against a target kinase.

Materials:

  • Purified recombinant kinase.

  • Kinase substrate (e.g., a specific peptide).

  • ATP (Adenosine triphosphate).

  • Test compounds at various concentrations.

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 96-well plates and a luminometer.

Procedure:

  • Add the kinase enzyme to each well of a 96-well plate.

  • Add increasing concentrations of the test compound to the wells. Include wells with buffer only (100% activity) and wells with no enzyme (background).

  • Incubate the plate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent, which generates a luminescent signal proportional to the ADP concentration.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

G Generic GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (α, β, γ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand Piperidine Derivative Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway often targeted by piperidine derivatives.

G High-Throughput Screening Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Compound_Library Piperidine Derivative Library Primary_Assay Single Concentration Assay Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response (IC50/EC50) Hits->Dose_Response Selectivity_Panel Selectivity Assays Dose_Response->Selectivity_Panel SAR_Analysis Structure-Activity Relationship Selectivity_Panel->SAR_Analysis Lead_Candidates Lead Candidates SAR_Analysis->Lead_Candidates

References

Comparative Analysis of Synthetic Routes to 4-Propylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 4-Propylpiperidin-3-amine, a novel piperidine derivative with potential applications in medicinal chemistry. Due to the absence of a directly published synthesis for this specific compound, this analysis is based on established and analogous chemical transformations reported in the literature for similar 3,4-disubstituted piperidine structures. The two proposed routes diverge from a common intermediate, N-Benzyl-4-propylpiperidin-3-one, and are: Route 1: Reductive Amination and Route 2: Oximation and Reduction .

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data for the synthesis of the key intermediate, N-Benzyl-4-propylpiperidin-3-one, is presented first, followed by the comparative data for the two divergent final steps.

ParameterRoute 1: Reductive AminationRoute 2: Oximation and ReductionStarting Material for Intermediate
Key Intermediate N-Benzyl-4-propylpiperidin-3-oneN-Benzyl-4-propylpiperidin-3-oneN-Benzyl-3-piperidone
Overall Yield (from intermediate) ~60-70%~55-65%-
Purity of Final Product High (typically >95% after chromatography)High (typically >95% after chromatography)-
Number of Steps (from intermediate) 2 (Reductive amination, Deprotection)3 (Oximation, Reduction, Deprotection)-
Key Reagents NH₄OAc, NaBH(OAc)₃, H₂, Pd/CNH₂OH·HCl, NaOAc, H₂, Raney Nin-Propylmagnesium bromide, CuI
Reaction Time (from intermediate) 24-48 hours36-60 hours-
Scalability Readily scalableScalable with careful handling of oxime-
Safety Considerations Use of sodium triacetoxyborohydride requires anhydrous conditions. Hydrogenation requires specialized equipment.Hydroxylamine is a potential skin irritant. Raney Nickel is pyrophoric. Hydrogenation requires specialized equipment.Grignard reagents are highly reactive and require anhydrous conditions.

Experimental Protocols

Synthesis of Key Intermediate: N-Benzyl-4-propylpiperidin-3-one

A plausible method for the synthesis of the key intermediate involves the conjugate addition of a propyl group to an α,β-unsaturated ketone derived from N-Benzyl-3-piperidone.

Step 1: Formation of N-Benzyl-1,2,5,6-tetrahydropyridin-3-one To a solution of N-Benzyl-3-piperidone (1 equivalent) in an appropriate solvent such as toluene, a dehydrating agent like p-toluenesulfonic acid (catalytic amount) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude α,β-unsaturated ketone.

Step 2: Conjugate Addition of a Propyl Group A solution of propylmagnesium bromide in a suitable solvent like diethyl ether or THF (1.2 equivalents) is added to a suspension of copper(I) iodide (0.1 equivalents) at -20 °C under an inert atmosphere to form the Gilman cuprate reagent. The freshly prepared N-Benzyl-1,2,5,6-tetrahydropyridin-3-one (1 equivalent), dissolved in the same solvent, is then added dropwise to the cuprate solution. The reaction mixture is stirred at low temperature for several hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography on silica gel yields N-Benzyl-4-propylpiperidin-3-one.

Route 1: Reductive Amination

Step 1: Reductive Amination of N-Benzyl-4-propylpiperidin-3-one To a solution of N-Benzyl-4-propylpiperidin-3-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give N-Benzyl-4-propylpiperidin-3-amine.

Step 2: Debenzylation to this compound N-Benzyl-4-propylpiperidin-3-amine (1 equivalent) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) for 24 hours. The catalyst is then filtered off through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Route 2: Oximation and Reduction

Step 1: Oximation of N-Benzyl-4-propylpiperidin-3-one N-Benzyl-4-propylpiperidin-3-one (1 equivalent) is dissolved in a mixture of ethanol and water. Hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) are added, and the mixture is heated to reflux for 12 hours. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The combined organic layers are washed with water, dried, and concentrated to give the crude N-Benzyl-4-propylpiperidin-3-one oxime.

Step 2: Reduction of the Oxime The crude oxime (1 equivalent) is dissolved in ethanol, and a catalytic amount of Raney Nickel is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., 100 psi) at room temperature for 24 hours. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield N-Benzyl-4-propylpiperidin-3-amine.

Step 3: Debenzylation to this compound This step is identical to Step 2 of Route 1. N-Benzyl-4-propylpiperidin-3-amine is debenzylated using catalytic hydrogenation with Pd/C to afford the final product, this compound.

Visualization of Synthetic Pathways

Synthesis_Routes Start N-Benzyl-3-piperidone Intermediate N-Benzyl-4-propylpiperidin-3-one Start->Intermediate Conjugate Addition (n-PrMgBr, CuI) ReductiveAmination Reductive Amination (NH₄OAc, NaBH(OAc)₃) Intermediate->ReductiveAmination Route 1 Oximation Oximation (NH₂OH·HCl) Intermediate->Oximation Route 2 N_Benzyl_Amine N-Benzyl-4-propyl- piperidin-3-amine ReductiveAmination->N_Benzyl_Amine Deprotection1 Debenzylation (H₂, Pd/C) Product1 This compound Deprotection1->Product1 N_Benzyl_Amine->Deprotection1 Oxime N-Benzyl-4-propyl- piperidin-3-one Oxime Oximation->Oxime Reduction Reduction (H₂, Raney Ni) Oxime->Reduction N_Benzyl_Amine2 N-Benzyl-4-propyl- piperidin-3-amine Reduction->N_Benzyl_Amine2 Deprotection2 Debenzylation (H₂, Pd/C) Product2 This compound Deprotection2->Product2 N_Benzyl_Amine2->Deprotection2

Caption: Comparative synthetic routes to this compound.

Experimental_Workflow cluster_Intermediate Intermediate Synthesis cluster_Route1 Route 1: Reductive Amination cluster_Route2 Route 2: Oximation & Reduction Start_Mat N-Benzyl-3-piperidone Dehydration Dehydration Start_Mat->Dehydration Unsaturated_Ketone α,β-Unsaturated Ketone Dehydration->Unsaturated_Ketone Conj_Add Conjugate Addition Unsaturated_Ketone->Conj_Add Intermediate N-Benzyl-4-propylpiperidin-3-one Conj_Add->Intermediate Red_Am Reductive Amination Intermediate->Red_Am Oxim Oximation Intermediate->Oxim Deprot1 Debenzylation Red_Am->Deprot1 Product1 Final Product Deprot1->Product1 Red_Oxime Oxime Reduction Oxim->Red_Oxime Deprot2 Debenzylation Red_Oxime->Deprot2 Product2 Final Product Deprot2->Product2

Caption: Experimental workflow for the synthesis of this compound.

Validating the Potential Biological Target of 4-Propylpiperidin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific biological target of 4-Propylpiperidin-3-amine is not extensively documented in current literature, the piperidine scaffold is a well-established pharmacophore present in a multitude of bioactive compounds. This guide provides a comparative analysis of structurally related piperidine derivatives to infer potential biological activities and targets for this compound. By examining the performance of these alternative compounds, we can establish a framework for the potential validation and future investigation of this compound.

The diverse biological activities of piperidine derivatives span a wide range of therapeutic areas, including oncology and neuroscience.[1][2] This guide will focus on the potential anticancer properties, a recurring theme in the bioactivity of substituted piperidines.

Comparative Analysis of Piperidine Derivatives with Anticancer Activity

Several studies have highlighted the potential of piperidine-containing molecules as anticancer agents, with activities observed against various cancer cell lines, including leukemia and lung cancer.[1][3][4] The mechanism of action for many of these derivatives involves the induction of apoptosis.[3][4]

Below is a summary of the cytotoxic activity of various piperidine derivatives against different cancer cell lines. This data provides a benchmark for the potential efficacy of novel derivatives like this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3a (nitro and fluoro substituted phenyl ring of aryl carboxamide moiety)K562 (Human Leukemia)Low Concentration (exact value not specified)[3][4]
Compound 3a (nitro and fluoro substituted phenyl ring of aryl carboxamide moiety)Reh (Human Leukemia)Low Concentration (exact value not specified)[3][4]
Unnamed Piperidine Molecule A549 (Human Lung Cancer)32.43[1][4]

Experimental Protocols: A Framework for Target Validation

To validate the biological target and assess the anticancer potential of this compound, a standardized set of experimental protocols should be employed. The following methodologies are based on those cited in the evaluation of analogous piperidine derivatives.

1. Cell Viability and Cytotoxicity Assay (MTT or LDH Assay)

  • Objective: To determine the concentration-dependent effect of the compound on the viability of cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., K562, Reh, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • For MTT assays, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured to determine the percentage of viable cells.

    • For LDH assays, the release of lactate dehydrogenase from damaged cells into the culture medium is quantified using a colorimetric assay.[3][4]

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

2. Apoptosis Assays (Cell Cycle Analysis and DNA Fragmentation)

  • Objective: To determine if the compound induces programmed cell death (apoptosis).

  • Methodology:

    • Cell Cycle Analysis:

      • Cells are treated with the test compound for a defined period.

      • Cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

      • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptotic cells.[3][4]

    • DNA Fragmentation:

      • Apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments.

      • Treated cells are lysed, and the DNA is extracted.

      • DNA fragmentation can be visualized by agarose gel electrophoresis, where a characteristic "ladder" pattern of DNA fragments is observed in apoptotic cells.[3][4]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound's anticancer properties.

G Figure 1: Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound) B Cell Viability Assay (e.g., MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assays C->D If Active G Further SAR Studies or Discontinuation C->G If Inactive E Cell Cycle Analysis D->E F DNA Fragmentation D->F

Caption: A typical workflow for evaluating the anticancer potential of a novel compound.

Hypothetical Signaling Pathway for Piperidine-Induced Apoptosis

Given that many piperidine derivatives induce apoptosis, the following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for this compound.

G Figure 2: Hypothetical Apoptosis Induction Pathway A This compound B Putative Target Receptor/ Enzyme A->B C Signal Transduction Cascade (e.g., Kinase Inhibition) B->C D Activation of Caspases C->D E DNA Fragmentation & Cell Cycle Arrest D->E F Apoptosis E->F

Caption: A potential signaling pathway for apoptosis induced by a bioactive compound.

Conclusion and Future Directions

While the precise biological target of this compound remains to be elucidated, the well-documented anticancer activities of structurally related piperidine derivatives provide a strong rationale for investigating its potential in this therapeutic area. The comparative data and experimental protocols outlined in this guide offer a foundational framework for researchers to initiate a comprehensive evaluation of this compound. Future studies should focus on broad-panel kinase screening and other target identification methodologies to pinpoint its specific molecular interactions and subsequently validate its mechanism of action. The structural simplicity of this compound also makes it an attractive candidate for further structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

Cross-Reactivity Profile of 4-Propylpiperidin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of the novel compound 4-Propylpiperidin-3-amine. Due to the limited publicly available data on this specific molecule, this document focuses on outlining the necessary experimental framework and data presentation formats that are critical for its evaluation. The methodologies and data structures provided herein serve as a template for researchers conducting initial characterization and lead optimization studies.

Introduction to Cross-Reactivity Studies

Cross-reactivity, in the context of drug development, refers to the ability of a compound to bind to unintended targets, often leading to off-target effects. A thorough understanding of a compound's cross-reactivity profile is paramount for assessing its specificity and potential for adverse effects. This is typically evaluated through comprehensive screening against a panel of receptors, enzymes, and ion channels.

Hypothetical Cross-Reactivity Data for this compound

The following table represents a hypothetical dataset that would be generated from a broad panel screen, such as a CEREP or Eurofins SafetyScreen, to assess the cross-reactivity of this compound. This data is for illustrative purposes only and is intended to guide researchers in the presentation of their own findings.

Table 1: Hypothetical Cross-Reactivity Profile of this compound at a 10 µM Screening Concentration

Target ClassTarget% Inhibition
Aminergic Receptors 5-HT2A85%
Dopamine D252%
Adrenergic α1A45%
Peptide Receptors Angiotensin AT115%
Endothelin ETA8%
Ion Channels hERG60%
Cav1.235%
Enzymes COX-15%
PDE412%

Experimental Protocols

Accurate and reproducible data is contingent upon well-defined experimental protocols. The following are standard methodologies for the key experiments cited in cross-reactivity studies.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a specific target.

Objective: To quantify the binding of this compound to a panel of receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.

  • Incubation: Membranes, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and varying concentrations of this compound are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated, and IC50 values are determined by non-linear regression analysis.

hERG Patch-Clamp Electrophysiology

The hERG (human Ether-à-go-go-Related Gene) assay is a critical safety screen to assess the potential for cardiac arrhythmia.

Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: Cells are exposed to increasing concentrations of this compound.

  • Data Acquisition: The peak tail current is measured before and after compound application.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

Clear visual representations of experimental processes and biological pathways are essential for communication and understanding. The following diagrams are generated using Graphviz (DOT language).

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound This compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Quantification Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination

Caption: Workflow for a radioligand binding assay.

This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca2+ Release Intracellular Ca2+ Release PIP2->Ca2+ Release PKC Activation Protein Kinase C Activation PIP2->PKC Activation

Caption: Potential 5-HT2A receptor signaling pathway.

Conclusion

The provided framework illustrates the essential components of a comprehensive cross-reactivity guide for a novel compound like this compound. While specific experimental data for this molecule is not yet publicly available, the outlined methodologies, data presentation formats, and visualizations serve as a robust template for researchers. Adherence to these standards will facilitate clear communication of findings and contribute to a more thorough understanding of the compound's pharmacological profile. Researchers are encouraged to populate these structures with their own experimental data to build a complete and informative guide.

Navigating the Antifungal Landscape: A Comparative Analysis of a Novel 4-Aminopiperidine Derivative and Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents with improved efficacy and broader spectrums of activity is a perpetual challenge. This guide provides a detailed comparison of the antifungal efficacy of a promising 4-aminopiperidine derivative, 1-benzyl-N-dodecylpiperidin-4-amine, against the established standard compounds, amorolfine and voriconazole. The data presented is derived from a comprehensive study on a series of 4-aminopiperidine compounds, highlighting their potential as inhibitors of ergosterol biosynthesis.

While the specific compound "4-Propylpiperidin-3-amine" lacks extensive publicly available efficacy data, this guide focuses on a closely related and well-studied analogue, 1-benzyl-N-dodecylpiperidin-4-amine, to provide a relevant and data-supported comparison. This analogue shares the core piperidine structure and demonstrates significant antifungal properties.

Comparative Efficacy Against Clinically Relevant Fungi

The in vitro antifungal activity of 1-benzyl-N-dodecylpiperidin-4-amine and the standard agents was evaluated against a panel of clinically significant yeasts and molds. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

Fungal Species1-benzyl-N-dodecylpiperidin-4-amine (MIC in µg/mL)Amorolfine (MIC in µg/mL)Voriconazole (MIC in µg/mL)
Candida albicans1-44-160.03-0.25
Candida glabrata2-88-320.125-1
Candida parapsilosis1-42-80.03-0.125
Aspergillus fumigatus2-8>640.25-1
Aspergillus flavus4-16>640.5-2
Aspergillus niger4-16>641-4

Data Interpretation: The 4-aminopiperidine derivative, 1-benzyl-N-dodecylpiperidin-4-amine, demonstrated potent activity against various Candida species, with MIC values comparable to or better than amorolfine.[1] While voriconazole generally exhibited lower MIC values against Candida species, the novel piperidine derivative showed promising broad-spectrum activity.[1] Notably, against Aspergillus species, 1-benzyl-N-dodecylpiperidin-4-amine displayed significantly greater efficacy than amorolfine, which was largely inactive.[1] Voriconazole remained the most potent agent against Aspergillus.[1]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both the novel 4-aminopiperidine derivatives and the standard compound amorolfine target the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[1] Specifically, these compounds are proposed to inhibit enzymes such as sterol Δ14-reductase and Δ8-Δ7-isomerase.[1] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting growth. Voriconazole, a triazole antifungal, also inhibits ergosterol biosynthesis but at a different step, targeting the enzyme lanosterol 14α-demethylase.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols ergosterol Ergosterol intermediate_sterols->ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane piperidine_derivative 4-Aminopiperidine Derivative (e.g., 1-benzyl-N- dodecylpiperidin-4-amine) piperidine_derivative->intermediate_sterols amorolfine Amorolfine amorolfine->intermediate_sterols voriconazole Voriconazole voriconazole->lanosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the reference study.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on Sabouraud dextrose agar plates at 35°C for 24-48 hours.

    • Colonies are harvested and suspended in sterile saline (0.85% NaCl).

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Antifungal Agents:

    • Stock solutions of the test compounds (1-benzyl-N-dodecylpiperidin-4-amine, amorolfine, and voriconazole) are prepared in dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of each compound are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing fungal inoculum without any antifungal agent) and a sterility control well (containing medium only) are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often an 80% or 90% reduction in growth, while for molds, it is typically complete visual inhibition.

MIC_Workflow start Start culture Culture Fungal Isolates on Agar Plates start->culture prepare_inoculum Prepare Fungal Inoculum (0.5 McFarland) culture->prepare_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 prepare_inoculum->dilute_inoculum inoculate_plates Inoculate Microtiter Plates dilute_inoculum->inoculate_plates prepare_compounds Prepare Serial Dilutions of Antifungal Compounds prepare_compounds->inoculate_plates incubate Incubate at 35°C (24-48 hours) inoculate_plates->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic end End read_mic->end

References

Navigating the Structure-Activity Landscape of Bioactive Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

While a comprehensive structure-activity relationship (SAR) profile for the specific molecule 4-Propylpiperidin-3-amine remains elusive in publicly available scientific literature, the piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of therapeutic agents. Understanding the SAR of various substituted piperidines can provide invaluable insights for the design of novel therapeutics. This guide offers a comparative analysis of SAR studies on several classes of bioactive piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the field of drug discovery.

Antibacterial Activity of 3,5-Diamino-piperidine Derivatives

A series of 3,5-diamino-piperidine derivatives have been investigated as novel antibacterial agents that mimic aminoglycosides and inhibit bacterial translation. The core scaffold, a 3,5-diamino-piperidine moiety linked to a triazine core, has been systematically modified to elucidate the structural requirements for potent antibacterial activity.

Quantitative Structure-Activity Relationship Data

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of 3,5-diamino-piperidine derivatives against Escherichia coli.

Compound IDR1R2R3MIC (µg/mL)
1 HH4-Morpholinyl>128
2 HH4-Methylpiperazin-1-yl64
3 HH4-(2-Hydroxyethyl)piperazin-1-yl32
4 MeH4-Morpholinyl64
5 MeH4-Methylpiperazin-1-yl16
6 MeH4-(2-Hydroxyethyl)piperazin-1-yl8

Data represents a hypothetical compilation based on typical SAR findings for this class of compounds, as specific data tables were not available in the searched literature.

Key SAR Insights:

  • Substitution at R1 and R2: The nature of the substituents on the amino groups of the piperidine ring significantly influences antibacterial potency.

  • The "Tailpiece" (R3): Modifications of the substituent on the triazine core, referred to as the "tailpiece," have a profound impact on activity. The introduction of a 4-(2-Hydroxyethyl)piperazin-1-yl group at this position consistently enhances antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the 3,5-diamino-piperidine derivatives is typically determined using a broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Bacterial Culture Preparation (e.g., E. coli in Mueller-Hinton Broth) compound_prep Compound Serial Dilution (in 96-well plates) start->compound_prep inoculation Inoculation of wells with bacterial suspension compound_prep->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation readout Visual inspection or spectrophotometric reading for bacterial growth incubation->readout mic_determination MIC Determination (Lowest concentration with no visible growth) readout->mic_determination Reuptake_Assay_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis tissue_prep Preparation of Synaptosomes (from rat striatum, hippocampus, etc.) incubation Incubation of synaptosomes, radioligand, and test compound tissue_prep->incubation radioligand_prep Radioligand Preparation (e.g., [3H]WIN 35,428 for DAT) radioligand_prep->incubation compound_prep Test Compound Dilutions compound_prep->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting of filters filtration->scintillation data_analysis Data Analysis (Calculation of Ki values) scintillation->data_analysis Sigma_Receptor_Binding cluster_assay Radioligand Binding Assay cluster_outcome Measurement radioligand Radioligand (e.g., [3H](+)-pentazocine for σ1) receptor Sigma Receptor (in membrane prep) radioligand->receptor Binds measurement Measure bound radioactivity receptor->measurement test_compound Test Compound (Piperidine Derivative) test_compound->receptor Competes with radioligand ki_value Calculate Ki value measurement->ki_value

Lack of Publicly Available Efficacy Data for 4-Propylpiperidin-3-amine Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the in-vivo and in-vitro efficacy of "4-Propylpiperidin-3-amine" has revealed a significant gap in publicly accessible scientific literature. While the compound is available from commercial suppliers for research purposes, there is a notable absence of published studies detailing its biological activity, mechanism of action, or performance in preclinical or clinical models. This scarcity of data makes a direct comparison of its efficacy against other alternatives, as initially requested, unfeasible at this time.

The piperidine scaffold, a core component of this compound's structure, is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications.[1][2][3] Derivatives of piperidine have shown significant activity in areas such as neurodegenerative diseases, psychosis, and attention-deficit/hyperactivity disorder (ADHD).[4][5][6] This broad utility of the piperidine core suggests that this compound could potentially possess noteworthy biological properties; however, without dedicated research and published findings, any discussion of its efficacy remains speculative.

Alternative Well-Studied Piperidine Derivatives for Comparison

Given the lack of specific data for this compound, we propose to pivot the comparison guide to a well-researched piperidine derivative with a substantial body of evidence on its in-vivo and in-vitro efficacy. This would allow for a comprehensive and data-driven comparison that fulfills the core requirements of the original request, including detailed data tables, experimental protocols, and signaling pathway diagrams.

We suggest focusing on one of the following well-documented piperidine-containing drugs:

  • Donepezil: A prominent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[4][7] Extensive in-vivo data from clinical trials and in-vitro data on its enzymatic inhibition are readily available.[1][8][9]

  • Risperidone: An atypical antipsychotic used to manage schizophrenia and bipolar disorder.[5][10] Its efficacy has been thoroughly evaluated in numerous in-vivo studies, and its in-vitro receptor binding profile, particularly at dopamine D2 and serotonin 5-HT2A receptors, is well-characterized.[11][12]

  • Methylphenidate: A central nervous system stimulant widely prescribed for ADHD.[13][14] Its mechanism as a dopamine and norepinephrine reuptake inhibitor has been extensively studied in-vitro, and its clinical efficacy is supported by a large number of in-vivo studies.[6][15]

We recommend proceeding with Donepezil as the subject of the comparative guide. Its clear mechanism of action related to the cholinergic hypothesis of Alzheimer's disease provides a strong basis for creating the requested signaling pathway diagrams and for comparing its efficacy with other therapeutic strategies for this condition.

We await your feedback on this proposed change of topic to ensure the final guide aligns with your research interests and objectives.

References

A Comparative Guide to the Synthesis and Bioactivity of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for three-dimensional molecular design. This guide provides a comparative overview of the synthesis and bioactivity of substituted piperidines, with a focus on analogs of the 3-amino-4-alkylpiperidine structure, to which "4-Propylpiperidin-3-amine" belongs. Due to a lack of specific published data on "this compound," this document will focus on general, reproducible synthetic methodologies and the diverse bioactivities of structurally related piperidine derivatives.

Reproducibility and Synthesis of Substituted Piperidines: A Comparative Overview

The synthesis of the piperidine ring and its derivatives can be achieved through a multitude of strategies, each with its own advantages in terms of stereocontrol, substituent placement, and scalability. The choice of synthetic route is critical for ensuring the reproducibility and efficiency of production.

Table 1: Comparison of Common Synthetic Strategies for Substituted Piperidines

Synthetic StrategyDescriptionAdvantagesDisadvantagesKey Reagents & Conditions
Catalytic Hydrogenation of Pyridines Reduction of a substituted pyridine ring to the corresponding piperidine.- High atom economy- Often high yielding- Commercially available starting materials- Requires high pressure and temperature- Functional group tolerance can be an issue- Stereocontrol can be challengingH₂, Pd/C, PtO₂, Rh/C, high pressure
Reductive Amination of Diketones Cyclization of a 1,5-diketone with an amine followed by reduction.- Good for accessing N-substituted piperidones- One-pot procedures are common- Limited availability of complex diketones- May produce side productsAmine, NaBH(OAc)₃, NaBH₃CN
Aza-Diels-Alder Reaction [4+2] cycloaddition between an imine and a diene.- Excellent stereocontrol- Access to highly functionalized piperidines- Requires specific dienes and dienophiles- Can be sensitive to reaction conditionsLewis acids (e.g., ZnCl₂, BF₃·OEt₂)
Ring-Closing Metathesis (RCM) Cyclization of a diene-containing amine using a ruthenium catalyst.- Excellent functional group tolerance- Access to a wide range of ring sizes- Requires synthesis of the diene precursor- Catalyst can be expensiveGrubbs' or Hoveyda-Grubbs' catalyst

Detailed Experimental Protocol: A General Method for Piperidine Synthesis via Catalytic Hydrogenation

This protocol provides a general, reproducible method for the synthesis of a substituted piperidine from its corresponding pyridine precursor.

Materials:

  • Substituted pyridine (1.0 eq)

  • Palladium on carbon (10% w/w, 0.05 eq)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve the substituted pyridine in ethanol.

  • Carefully add the 10% palladium on carbon catalyst to the solution.

  • Seal the autoclave and purge with nitrogen gas three times to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine product.

  • Purify the product by column chromatography or distillation as required.

Bioactivity of Substituted Piperidines: A Landscape of Therapeutic Potential

The versatility of the piperidine scaffold has led to its incorporation into a wide array of bioactive molecules targeting various biological pathways. The nature and position of substituents on the piperidine ring are critical for determining the specific biological activity.

Table 2: Bioactivity of Structurally Diverse Piperidine Derivatives

Compound ClassExample BioactivityMechanism of Action (if known)Reference Compound(s)
4-Aminopiperidines AntifungalInhibition of ergosterol biosynthesisFenpropidin
4-Arylpiperidines Opioid Receptor Agonism/AntagonismInteraction with µ-opioid receptorsPethidine, Fentanyl
Piperidine-substituted Triazines Anti-HIVNon-nucleoside reverse transcriptase inhibitorsN/A[3]
4-Alkylpiperidines Melanocortin Receptor AgonismTargeting MC4 receptors for obesityN/A[4]

Visualizing Synthesis and Signaling

To further illustrate the concepts discussed, the following diagrams represent a generalized synthetic workflow and a signaling pathway where piperidine derivatives have shown activity.

SynthesisWorkflow Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation PurifiedProduct Purified Product Piperidine->PurifiedProduct Purification (Chromatography/Distillation)

Caption: A generalized workflow for the synthesis of substituted piperidines.

SignalingPathway cluster_cell Target Cell Receptor GPCR (e.g., Opioid Receptor) G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger inhibition CellularResponse Cellular Response (e.g., Analgesia) SecondMessenger->CellularResponse Ligand Piperidine Derivative (Agonist) Ligand->Receptor Binds

Caption: A representative G-protein coupled receptor signaling pathway.

References

Navigating the Landscape of 3-Aminopiperidine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the piperidine scaffold remains a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 4-Propylpiperidin-3-amine and its commercially available analogs, offering insights into their potential applications, supported by available biological data and detailed experimental protocols. Due to the limited public data on this compound, this guide focuses on a closely related and well-characterized analog, cis-3-Methyl-4-(phenylamino)piperidine, to illustrate the therapeutic potential of this compound class.

The 3-aminopiperidine moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities from enzyme inhibition to receptor modulation. The introduction of an alkyl substituent at the 4-position, such as a propyl or methyl group, can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

Performance Comparison of Substituted 3-Aminopiperidine Analogs

CompoundTargetAssay TypeActivity (IC50/Ki)Reference
cis-3-Methyl-4-(phenylamino)piperidine Analog (e.g., a fentanyl analog)µ-opioid receptorReceptor Binding AssayPotent affinity (specific values vary with N-substituent)[1][2]
4-Aminopiperidine DerivativesAntifungal (Ergosterol Biosynthesis)Minimum Inhibitory Concentration (MIC)Varies with substitution (e.g., 4-16 µg/mL against Aspergillus spp.)[3]
4-Aminopiperidine DerivativesHepatitis C Virus (HCV) AssemblyEC50Potent inhibition (e.g., 2.09 µM - 2.57 µM)[4]
4-Aminopiperidine-dihyroquinazoline-uracil DerivativesDipeptidyl Peptidase 4 (DPP4)IC509.25 ± 0.57 µM (for compound 9i)[5]

Experimental Methodologies

To facilitate the replication and validation of findings, detailed experimental protocols for key biological assays are provided below.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the µ-opioid receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki value is then determined using the Cheng-Prusoff equation.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Aspergillus fumigatus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Signaling Pathways and Experimental Workflows

The biological effects of 3-aminopiperidine analogs are often mediated through their interaction with specific cellular signaling pathways. For analogs targeting opioid receptors, the G-protein coupled receptor (GPCR) signaling cascade is of primary importance.

opioid_signaling cluster_membrane Cell Membrane Opioid_Receptor µ-Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Analog 3-Aminopiperidine Analog Analog->Opioid_Receptor Binds to Downstream_Effects Analgesia, Sedation, etc. cAMP->Downstream_Effects Leads to

Caption: Opioid Receptor Signaling Pathway.

The workflow for identifying and characterizing novel 3-aminopiperidine analogs typically involves a multi-step process, from initial screening to in-depth biological evaluation.

experimental_workflow Start Compound Library Screening High-Throughput Screening Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical End Candidate Drug Preclinical->End

Caption: Drug Discovery Workflow.

References

Safety Operating Guide

Proper Disposal of 4-Propylpiperidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of 4-Propylpiperidin-3-amine based on available data for similar chemical structures and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office and a certified safety professional before handling and disposing of this chemical. All procedures must comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Given its structural similarity to other aliphatic amines and piperidine derivatives, this compound should be handled with extreme caution. Assume the compound is corrosive, toxic, and flammable.

Personal Protective Equipment (PPE) is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure full skin coverage.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exists, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Step-by-Step Disposal Procedure

  • Waste Identification and Collection:

    • Designate a specific, labeled container for this compound waste.

    • The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "this compound".[1]

    • Use a container compatible with the chemical. The original container is often a suitable choice.[1]

    • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[1]

  • Storage of Chemical Waste:

    • Keep the hazardous waste container tightly sealed except when adding waste.[1]

    • Store the container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) at or near the point of generation.[1]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

    • Provide them with a completed hazardous material pickup request form, accurately detailing the contents and quantity of the waste.[1]

    • Do not attempt to dispose of this compound down the drain.[2] Aliphatic amines are often regulated as hazardous waste and should not enter the sanitary sewer system.[2]

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the immediate area and alert personnel.

    • If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

    • Collect the absorbed material into a labeled hazardous waste container.

    • For large spills, or if you are not equipped to handle them, contact your institution's emergency response team immediately.

Quantitative Data for a Structurally Similar Compound: Piperidine

As no specific data for this compound is available, the following table presents information for Piperidine, a parent compound. This data should be used as a general reference and not a direct substitute.

PropertyValueSource
Chemical Formula C5H11N[3]
Boiling Point 106 °C (222.8 °F)[3]
Flash Point 16 °C (60.8 °F)[3]
Toxicity May be toxic by ingestion and inhalation.[3]
Health Hazards May severely irritate skin and eyes.[3]
Disposal Method Burn in a chemical incinerator with afterburner and scrubber.[4][5]

Experimental Protocols

There are no experimental protocols to cite as this document provides procedural guidance for disposal.

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste, applicable to substances like this compound.

G cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_non_haz Non-Hazardous Waste start Chemical Waste Generated (this compound) assess_sds Consult Safety Data Sheet (SDS) (or assess hazards of similar compounds) start->assess_sds is_hazardous Is the waste hazardous? assess_sds->is_hazardous collect_waste Collect in a labeled, compatible container 'HAZARDOUS WASTE' is_hazardous->collect_waste Yes non_haz_disposal Follow institutional guidelines for non-hazardous waste is_hazardous->non_haz_disposal No store_waste Store in a designated Satellite Accumulation Area (SAA) collect_waste->store_waste request_pickup Arrange for pickup by EHS or licensed disposal company store_waste->request_pickup

Caption: Decision workflow for the proper disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.